COP1-ATGL modulator 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H33N5O5 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC 名称 |
1-(3-acetylphenyl)-3-[3-(2-methoxyethyl)-2,4-dioxo-1-(2-piperidin-1-ylethyl)quinazolin-6-yl]urea |
InChI |
InChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35) |
InChI 键 |
GPYDOCYVXSAKDL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4 |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Therapeutic Potential of COP1-ATGL Modulators in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of a novel class of therapeutic agents: COP1-ATGL modulators. While a specific compound designated "COP1-ATGL modulator 1" is not extensively documented in publicly available literature, this document will focus on the well-characterized mechanism of quinazolinone and quinazolinedione-based modulators, exemplified by lead compounds such as compound 86 and TSG-03-117. These molecules represent a promising strategy for the treatment of Nonalcoholic Fatty Liver Disease (NAFLD) by targeting the Constitutive Photomorphogenic 1 (COP1) and Adipose Triglyceride Lipase (ATGL) axis.
Core Mechanism of Action: Interrupting Pathological Lipid Accumulation
The central mechanism of these modulators lies in their ability to disrupt the interaction between the E3 ubiquitin ligase COP1 and ATGL, the rate-limiting enzyme in the hydrolysis of triglycerides. In pathological states such as NAFLD, elevated COP1 activity leads to the ubiquitination and subsequent proteasomal degradation of ATGL. This reduction in ATGL levels impairs lipolysis, resulting in the accumulation of triglycerides within hepatocytes and contributing to liver steatosis.[1][2][3][4][5]
COP1-ATGL modulators act by inhibiting the COP1-mediated ubiquitination of ATGL.[2][5] This inhibition stabilizes ATGL, leading to increased protein expression and enhanced lipolytic activity. The subsequent breakdown of triglycerides alleviates hepatic lipid accumulation, offering a direct therapeutic intervention for NAFLD.[2][4][5]
Signaling Pathway and Modulator Intervention
The interaction between COP1 and ATGL is a critical regulatory node in hepatic lipid metabolism. The following diagram illustrates this pathway and the point of intervention for COP1-ATGL modulators.
Caption: COP1-mediated ubiquitination targets ATGL for degradation, leading to triglyceride accumulation. COP1-ATGL modulators block this interaction, stabilizing ATGL and promoting lipolysis.
Quantitative Data on Modulator Efficacy
The following tables summarize the reported quantitative effects of representative COP1-ATGL modulators on key biological parameters.
Table 1: In Vitro Efficacy of Lead Compound 86
| Parameter | Effect | Concentration/Dose | Reference |
| ATGL Protein Expression | Increased | Nanomolar range | [2][5] |
| ATGL Ubiquitination | Reduced | Nanomolar range | [2][5] |
| COP1 Autoubiquitination | Reduced | Nanomolar range | [2][5] |
| Lipid Accumulation in Hepatocytes | Diminished | Nanomolar range | [2][5] |
Table 2: In Vivo Efficacy of COP1-ATGL Modulators
| Compound | Animal Model | Dosage | Outcome | Reference |
| TSG-03-117 | High-Fat Diet Mouse Model | 80 mg/kg p.o. for 7 days | Reduced liver weight | [4] |
| Compound 86 | Preclinical NAFLD Model | Oral administration | Abrogated triglyceride accumulation and resolved fibrosis | [2][5] |
Table 3: Pharmacokinetic Properties of TSG-03-117
| Parameter | Value | Reference |
| Mouse Plasma Stability (2h) | 103.3% | [4] |
| Mouse Liver Microsomal Stability (t½) | 13.35 min | [4] |
| Medium Clearance | 56.02 µL/min/mg protein | [4] |
Experimental Protocols
The following section outlines the general methodologies employed to characterize the mechanism of action and efficacy of COP1-ATGL modulators.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used.
-
Lipid Loading: To mimic steatotic conditions, cells are often treated with oleic acid complexed to bovine serum albumin (BSA).
-
Modulator Treatment: Cells are incubated with varying concentrations of the COP1-ATGL modulator for a specified duration to assess dose-dependent effects.
Immunoprecipitation and Western Blotting
-
Objective: To assess the interaction between COP1 and ATGL and the ubiquitination status of ATGL.
-
Procedure:
-
Cell lysates are prepared and incubated with an antibody against either COP1 or ATGL.
-
Protein A/G agarose (B213101) beads are used to pull down the antibody-protein complex.
-
The immunoprecipitated proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies against COP1, ATGL, and ubiquitin to detect the respective proteins. A reduction in the ubiquitinated ATGL signal in the presence of the modulator indicates efficacy.
-
In Vivo Studies in NAFLD Models
-
Animal Models: High-fat diet-induced obese mice are a standard model for NAFLD.
-
Dosing: The modulator is administered orally or via another appropriate route for a defined period.
-
Endpoints:
-
Liver Histology: Livers are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) or Oil Red O to assess lipid accumulation and inflammation.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured. Liver triglyceride content is quantified.
-
Western Blotting: Protein levels of COP1 and ATGL in liver lysates are determined.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a COP1-ATGL modulator.
Caption: A representative workflow for evaluating COP1-ATGL modulators, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.
Conclusion
Modulation of the COP1-ATGL axis presents a targeted and promising therapeutic strategy for NAFLD. By preventing the degradation of ATGL, these novel small molecules can restore normal lipid homeostasis in the liver. The data from lead compounds like compound 86 and TSG-03-117 demonstrate the potential of this approach to not only reduce steatosis but also resolve fibrosis. Further research and clinical development in this area are warranted to translate these findings into effective treatments for patients with NAFLD and other metabolic disorders.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 4. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
The Role of COP1 in the Ubiquitin-Proteasome Degradation of Adipose Triglyceride Lipase (ATGL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triacylglycerols, a critical process in cellular lipid metabolism. The regulation of ATGL protein levels is paramount for maintaining lipid homeostasis, and its dysregulation is implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth examination of the molecular mechanisms underpinning the ubiquitin-proteasome mediated degradation of ATGL, with a central focus on the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1). We will explore the direct interaction between COP1 and ATGL, the specifics of the ubiquitination process, and the functional consequences of this post-translational modification. This document will also present detailed experimental protocols for investigating the COP1-ATGL axis and summarize key quantitative data to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
Cellular lipid homeostasis is a tightly regulated process, with imbalances leading to a spectrum of metabolic disorders. At the heart of lipid mobilization is the enzymatic breakdown of stored triacylglycerols (TAGs) into fatty acids and glycerol. Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), catalyzes the initial and rate-limiting step of this process. Given its pivotal role, the cellular abundance and activity of ATGL are subject to multifactorial regulation, including transcriptional control and post-translational modifications.
One of the key mechanisms governing ATGL protein levels is its degradation via the ubiquitin-proteasome system (UPS). The UPS is a highly conserved cellular machinery responsible for the targeted degradation of most intracellular proteins, thereby regulating a vast array of cellular processes. The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the attachment of ubiquitin, a small regulatory protein. This polyubiquitination marks the substrate for degradation by the 26S proteasome.
Recent evidence has identified the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1) as a critical regulator of ATGL stability.[1][2][3] COP1, a RING finger domain-containing E3 ligase, was initially characterized for its role in plant photomorphogenesis but is now recognized as a key player in various mammalian cellular processes, including cell cycle control, signal transduction, and metabolism.[4][5] This guide will delve into the technical details of the COP1-mediated ubiquitination and subsequent degradation of ATGL, providing a comprehensive resource for researchers investigating this crucial metabolic pathway.
The COP1-ATGL Interaction: A Molecular Perspective
The targeted degradation of ATGL by the ubiquitin-proteasome system is initiated by the specific recognition and binding of ATGL by the E3 ubiquitin ligase COP1. This interaction is a prerequisite for the subsequent ubiquitination of ATGL.
Direct Physical Interaction
Studies have demonstrated a direct physical interaction between COP1 and ATGL.[1] This interaction has been confirmed through co-immunoprecipitation experiments in various cell lines, where the immunoprecipitation of COP1 results in the co-precipitation of ATGL, and vice versa.
The Recognition Motif
The specificity of the COP1-ATGL interaction is mediated by a consensus VP (Val-Pro) motif present in the ATGL protein sequence.[1] COP1 recognizes and binds to this specific motif, ensuring the selective targeting of ATGL for ubiquitination. Mutation of this VP motif in ATGL has been shown to abolish its interaction with COP1, leading to increased ATGL stability.[1]
Ubiquitination of ATGL by COP1
Once bound to ATGL, COP1 catalyzes the covalent attachment of ubiquitin molecules to specific lysine (B10760008) residues on the ATGL protein. This process involves a cascade of enzymatic reactions involving an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and finally the E3 ligase, COP1.
-
Type of Polyubiquitination: COP1 promotes the formation of a K-48 linked polyubiquitin (B1169507) chain on ATGL.[1] This specific linkage is a canonical signal for proteasomal degradation.
-
Primary Ubiquitination Site: The primary site of ubiquitination on ATGL has been identified as lysine 100 (K100).[1] Mutation of this lysine residue to arginine (K100R) renders ATGL resistant to COP1-mediated degradation, significantly increasing its cellular half-life.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the COP1-mediated degradation of ATGL.
| Parameter | Wild-Type ATGL | K100R Mutant ATGL | Cell Type | Reference |
| Protein Half-life | ~8 hours | >24 hours | HepG2 | [1] |
| Experimental Condition | Observation | Fold Change/Percentage | Cell Type | Reference |
| COP1 Overexpression | Decreased ATGL protein levels | Significant reduction | HepG2 | [1] |
| COP1 Knockdown | Increased ATGL protein levels | Significant increase | HepG2 | [1] |
| Mutation of VP motif in ATGL | Reduced ubiquitination of ATGL | Significantly attenuated | HEK293T | [1] |
| Treatment with proteasome inhibitor (MG132) | Increased ATGL protein levels | Marked accumulation | Various | [6] |
Signaling Pathway and Experimental Workflow
COP1-Mediated ATGL Degradation Pathway
The signaling pathway illustrating the role of COP1 in ATGL degradation is depicted below. This pathway highlights the key molecular players and their interactions, leading to the ultimate degradation of ATGL and its impact on lipid metabolism.
Caption: COP1-mediated ubiquitination and degradation of ATGL.
Experimental Workflow for Investigating COP1-ATGL Interaction
A typical experimental workflow to elucidate the interaction and functional relationship between COP1 and ATGL is outlined below.
Caption: Experimental workflow for studying the COP1-ATGL interaction.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the COP1-mediated degradation of ATGL.
Co-Immunoprecipitation (Co-IP) to Demonstrate COP1-ATGL Interaction
Objective: To determine if COP1 and ATGL physically interact within a cellular context.
Materials:
-
Cell line expressing tagged versions of COP1 (e.g., FLAG-COP1) and ATGL (e.g., Myc-ATGL).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Antibodies: Anti-FLAG antibody, anti-Myc antibody, and appropriate secondary antibodies.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 30 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (e.g., anti-FLAG) to the lysate and incubate for 4 hours to overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes by adding 2x Laemmli sample buffer to the beads and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the antibody against the co-immunoprecipitated protein (e.g., anti-Myc) to detect the interaction.
-
In Vivo Ubiquitination Assay
Objective: To determine if ATGL is ubiquitinated in cells in a COP1-dependent manner.
Materials:
-
Cells expressing HA-tagged ubiquitin, Myc-tagged ATGL, and with endogenous or manipulated (overexpressed or silenced) levels of COP1.
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).
-
Proteasome inhibitor (e.g., MG132).
-
Antibodies: Anti-Myc antibody for immunoprecipitation, anti-HA antibody for detecting ubiquitination.
Protocol:
-
Cell Treatment and Lysis:
-
Transfect cells with the required plasmids.
-
4-6 hours prior to harvesting, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing NEM to preserve the ubiquitination status of the proteins.
-
-
Immunoprecipitation of ATGL:
-
Perform immunoprecipitation of Myc-ATGL from the cell lysates as described in the Co-IP protocol, using an anti-Myc antibody.
-
-
Detection of Ubiquitinated ATGL:
-
Elute the immunoprecipitated proteins.
-
Perform western blotting on the eluates.
-
Probe the membrane with an anti-HA antibody to detect the presence of polyubiquitin chains on the immunoprecipitated ATGL. A smear of high molecular weight bands will indicate polyubiquitination.
-
Protein Degradation Assay (Cycloheximide Chase)
Objective: To measure the half-life of ATGL and assess the impact of COP1.
Materials:
-
Cells expressing the protein of interest (e.g., ATGL).
-
Cycloheximide (B1669411) (CHX) solution (e.g., 100 µg/mL).
-
Lysis buffer.
-
Antibody against ATGL.
Protocol:
-
Cycloheximide Treatment:
-
Seed cells at an appropriate density to allow for multiple time-point collections.
-
Treat the cells with cycloheximide to inhibit new protein synthesis.
-
-
Time-Course Collection:
-
Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lyse the cells at each time point.
-
-
Western Blot Analysis:
-
Equal amounts of protein from each time point are resolved by SDS-PAGE and analyzed by western blotting using an anti-ATGL antibody.
-
A loading control (e.g., β-actin) should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of ATGL at each time point using densitometry software.
-
Normalize the ATGL band intensity to the loading control.
-
Plot the normalized ATGL levels against time. The time at which the ATGL level is reduced by 50% is the protein's half-life.
-
Conclusion and Future Directions
The E3 ubiquitin ligase COP1 plays a definitive role in the post-translational regulation of ATGL, targeting it for proteasomal degradation through K48-linked polyubiquitination at lysine 100.[1] This regulatory axis is a critical determinant of cellular lipid stores and has significant implications for hepatic lipid metabolism and the pathogenesis of NAFLD.[3] The detailed understanding of this molecular mechanism, facilitated by the experimental approaches outlined in this guide, opens new avenues for therapeutic intervention.
For drug development professionals, the COP1-ATGL interaction represents a promising target for the development of small molecule inhibitors that could stabilize ATGL, thereby promoting lipolysis and alleviating hepatic steatosis. Future research should focus on further elucidating the upstream regulatory networks that control COP1 activity in the context of metabolic stress and identifying other potential substrates of COP1 within the lipid metabolic network. A deeper understanding of the structural basis of the COP1-ATGL interaction will also be instrumental in the rational design of targeted therapeutics.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. TRB3 links the E3 ubiquitin ligase COP1 to lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The activities of the E3 ubiquitin ligase COP1/SPA, a key repressor in light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 ubiquitin ligase COP1 regulates the stability and functions of MTA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-end Rule–Mediated Proteasomal Degradation of ATGL Promotes Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of COP1-ATGL Modulator 1 on Lipid Droplet Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of triacylglycerol (TAG) within lipid droplets in hepatocytes is a hallmark of non-alcoholic fatty liver disease (NAFLD). A key regulator of intracellular lipid turnover is Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of TAG. The stability and activity of ATGL are, in turn, controlled by the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1). COP1 targets ATGL for proteasomal degradation, thereby reducing lipolysis and promoting lipid accumulation.[1][2] This technical guide explores the mechanism and effects of "COP1-ATGL modulator 1," a novel therapeutic agent designed to disrupt the COP1-ATGL interaction, leading to increased ATGL levels and enhanced lipid droplet turnover. This guide will delve into the molecular pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols for investigating the effects of this modulator on lipid droplet dynamics.
The COP1-ATGL Signaling Pathway
The E3 ubiquitin ligase COP1 plays a critical role in hepatic lipid metabolism by directly targeting ATGL for degradation.[1][2] This process is initiated by the recognition of a consensus "VP" motif within the ATGL protein by COP1.[1][2] Following this interaction, COP1 mediates the K-48 linked polyubiquitination of ATGL, primarily at the lysine (B10760008) 100 residue, marking it for degradation by the proteasome.[1][2] This continuous degradation of ATGL limits the rate of lipolysis, contributing to the accumulation of TAG in lipid droplets.
This compound is designed to interfere with this interaction. By inhibiting the binding of COP1 to ATGL or the subsequent ubiquitination process, the modulator prevents ATGL degradation. This leads to an increase in the intracellular concentration of ATGL, which in turn enhances the breakdown of TAG stored in lipid droplets, a process known as lipolysis.[3][4] The resulting free fatty acids can then be utilized for beta-oxidation, reducing the overall lipid load within the cell.
Caption: COP1-ATGL signaling and the effect of Modulator 1.
Quantitative Effects of COP1-ATGL Modulation on Lipid Droplet Dynamics
Studies involving the modulation of the COP1-ATGL axis, either through genetic knockdown of COP1 or through the application of small molecule modulators, have demonstrated significant effects on lipid metabolism. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effects of COP1 Knockdown on ATGL and Lipid Accumulation in Hepatocytes
| Parameter | Control | COP1 Knockdown | Fold Change | Reference |
| ATGL Protein Level | Normalized to 1 | Increased | Significant Increase | [1] |
| Triacylglycerol (TAG) Accumulation | High | Reduced | Significant Reduction | [1] |
| Lipid Droplet Size | Large | Smaller | Decrease | [1] |
| Fatty Acid Mobilization | Basal | Increased | Significant Increase | [1] |
| Fatty Acid Oxidation | Basal | Increased | Significant Increase | [1] |
Table 2: In Vitro Efficacy of a Quinazolinedione-based COP1-ATGL Modulator (Compound 86)
| Parameter | Vehicle Control | Compound 86 (nanomolar) | Effect | Reference |
| ATGL Protein Expression | Basal | Increased | Dose-dependent increase | [3] |
| ATGL Ubiquitination | High | Reduced | Significant reduction | [3] |
| COP1 Autoubiquitination | Basal | Reduced | Inhibition of E3 ligase activity | [3] |
| Cellular Lipid Accumulation | High | Diminished | Potent reduction | [3] |
Table 3: In Vivo Efficacy of a Quinazolinedione-based COP1-ATGL Modulator (Compound 86) in a NAFLD Mouse Model
| Parameter | Vehicle Control | Compound 86 (oral admin.) | Outcome | Reference |
| Hepatic Triglyceride Accumulation | High | Abrogated | Reversal of steatosis | [3] |
| Liver Fibrosis | Present | Resolved | Anti-fibrotic effect | [3] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the efficacy of COP1-ATGL modulators. Below are detailed protocols for key assays used to assess lipid droplet dynamics.
Cell Culture and Treatment
-
Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Lipid Loading: To induce lipid droplet formation, supplement the culture medium with oleic acid complexed to bovine serum albumin (BSA). A typical concentration is 0.5 mM oleic acid for 16-24 hours.
-
Modulator Treatment: Dissolve the this compound in a suitable solvent (e.g., DMSO) and add to the culture medium at the desired concentrations. A vehicle control (DMSO) should be run in parallel.
Lipid Droplet Staining and Visualization
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.
-
Staining: Wash with PBS and then with 60% isopropanol (B130326). Stain with freshly prepared Oil Red O solution for 20 minutes.
-
Washing: Wash with 60% isopropanol and then with PBS.
-
Imaging: Visualize lipid droplets as red-stained spherical structures using a bright-field microscope.
-
Quantification: For quantitative analysis, extract the Oil Red O from the stained cells using isopropanol and measure the absorbance at 510 nm.
-
Staining: Add BODIPY 493/503 (final concentration 1 µg/mL) directly to the cell culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (excitation/emission ~493/503 nm). Lipid droplets will appear as bright green fluorescent puncta.
-
Analysis: Use image analysis software (e.g., ImageJ) to quantify lipid droplet number, size, and total fluorescence intensity per cell.[5]
Fatty Acid Mobilization Assay (Pulse-Chase)
-
Pulse: Incubate lipid-loaded cells with a fluorescently labeled fatty acid (e.g., BODIPY 558/568 C12) for 6-12 hours. This allows the fluorescent fatty acid to be incorporated into the TAG stored in lipid droplets.
-
Chase: Wash the cells to remove excess fluorescent fatty acid and incubate in fresh medium containing the this compound or vehicle.
-
Measurement: At various time points during the chase period, measure the release of the fluorescent label into the medium, which is indicative of lipolysis and fatty acid mobilization. This can be quantified using a fluorescence plate reader.
Caption: Workflow for evaluating this compound.
Conclusion and Future Directions
The modulation of the COP1-ATGL interaction presents a promising therapeutic strategy for NAFLD and other metabolic disorders characterized by excessive lipid accumulation. By preventing the degradation of ATGL, this compound effectively enhances intracellular lipolysis, leading to a reduction in lipid droplet size and number. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and advance this novel class of therapeutics. Future research should focus on optimizing the potency and selectivity of these modulators, as well as evaluating their long-term efficacy and safety in more complex in vivo models of metabolic disease.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 5. How to follow lipid droplets dynamics during adipocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The COP1-ATGL Axis: A Technical Guide to a Key Regulator of Cellular Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate regulation of cellular lipid metabolism is paramount for maintaining metabolic homeostasis. Dysregulation of lipid storage and mobilization is a hallmark of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). A pivotal player in the control of lipolysis, the breakdown of stored triglycerides, is Adipose Triglyceride Lipase (ATGL). The activity and abundance of ATGL are tightly controlled through various mechanisms, including post-translational modifications. This technical guide delves into the critical regulatory axis of the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1) and its substrate, ATGL. Emerging research has identified the COP1-mediated ubiquitination and subsequent degradation of ATGL as a key cellular pathway controlling hepatic lipid content.[1][2][3] This interaction presents a promising therapeutic target for metabolic disorders characterized by excessive lipid accumulation. This document provides an in-depth overview of the cellular pathways governed by the COP1-ATGL interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades.
The Core Interaction: COP1-Mediated Degradation of ATGL
The central mechanism of the COP1-ATGL regulatory axis is the targeted degradation of ATGL protein, orchestrated by the E3 ubiquitin ligase activity of COP1.[1][2][3]
Mechanism of Recognition and Ubiquitination:
-
Direct Interaction: COP1 directly binds to ATGL. This interaction is mediated by the recognition of a consensus VP (Val-Pro) motif within the C-terminal region of ATGL by COP1.[1][2] Mutation of this VP motif has been shown to abolish the interaction between the two proteins.[1]
-
Polyubiquitination: Upon binding, COP1 catalyzes the attachment of a polyubiquitin (B1169507) chain to ATGL. Specifically, this involves the formation of K-48 linked polyubiquitin chains, a signal that earmarks proteins for degradation by the proteasome.[1][2][3]
-
Primary Ubiquitination Site: The primary site of ubiquitination on ATGL has been identified as the lysine (B10760008) 100 (K100) residue, located within its patatin-like domain.[1][2][3] Mutation of this lysine residue to arginine (K100R) significantly reduces COP1-mediated ubiquitination.[1]
-
Proteasomal Degradation: The K-48 linked polyubiquitin chains on ATGL are recognized by the 26S proteasome, leading to the degradation of the ATGL protein.[1]
This process effectively reduces the intracellular concentration of ATGL, thereby diminishing the rate of triglyceride hydrolysis.
Cellular Pathways Regulated by the COP1-ATGL Interaction
The COP1-ATGL interaction is a key node in the regulation of hepatic lipid metabolism. By controlling the levels of ATGL, COP1 influences several downstream cellular processes:
-
Lipolysis: As the rate-limiting enzyme in triglyceride hydrolysis, the degradation of ATGL by COP1 leads to a decrease in lipolysis. This results in the reduced breakdown of triglycerides into fatty acids and glycerol.[1][4]
-
Triglyceride Accumulation: The inhibition of lipolysis due to ATGL degradation promotes the storage of neutral lipids. This leads to an increase in the cellular content of triglycerides (TAG) and the accumulation of lipid droplets within hepatocytes.[1][3][5]
-
Fatty Acid Mobilization and Oxidation: With reduced lipolysis, there is a decrease in the release of fatty acids from lipid droplets. Consequently, the availability of fatty acids for beta-oxidation in the mitochondria is diminished.[1][2]
The culmination of these effects is a shift in the metabolic balance of hepatocytes towards lipid storage and away from lipid mobilization and utilization.
Quantitative Data on the COP1-ATGL Interaction and its Effects
The following tables summarize quantitative data from key studies, illustrating the impact of the COP1-ATGL interaction on protein levels and cellular lipid content.
| Experimental Condition | Cell Type | Parameter Measured | Fold Change/Effect | Reference |
| Overexpression of COP1 | HepG2 | ATGL Protein Level | Significantly Decreased | [1] |
| siRNA-mediated knockdown of COP1 | HepG2 | ATGL Protein Level | Significantly Increased | [1] |
| Overexpression of COP1 | HepG2 | Oleate-dependent TAG accumulation | Enhanced | |
| Knockdown of COP1 | HepG2 | Oleate-dependent TAG accumulation | Attenuated | |
| Knockdown of COP1 | HepG2 | Number of cellular lipid droplets | Significantly Decreased | |
| Knockdown of perilipin 1 (increases ATGL access to lipids) | Adipocytes | Free Fatty Acid (FFA) release | 3.5-fold increase | [6] |
| Overexpression of ATGL | Control knockdown adipocytes | Triglyceride (TAG) hydrolase activity | ~80% increase | [6] |
| In Vivo Model | Intervention | Tissue | Parameter Measured | Effect | Reference |
| High-fat diet-fed mice | Adenovirus-mediated depletion of COP1 | Liver | Hepatic Steatosis | Ameliorated | [1][2][3] |
| High-fat diet-fed mice | Adenovirus-mediated depletion of COP1 | Liver | ATGL Protein Levels | Increased | [3] |
| High-fat diet-fed mice | Adenovirus-mediated depletion of COP1 | Liver | Triglyceride (TAG) accumulation | Prevented | [3] |
| ATGL-null mice | - | Liver | Triglyceride (TAG) content | 2 to 3-fold increase | [7] |
Experimental Protocols
Co-Immunoprecipitation of COP1 and ATGL from HepG2 Cells
This protocol describes the co-immunoprecipitation of COP1 and ATGL from the human hepatoma cell line HepG2 to demonstrate their in-cell interaction.
Materials:
-
HepG2 cells
-
Plasmids encoding tagged versions of COP1 (e.g., FLAG-COP1) and ATGL (e.g., Myc-ATGL)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2.5 mM MgCl2, 0.05% Nonidet P-40, supplemented with protease inhibitors.[1]
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-Myc antibody (for immunoblotting)
-
Anti-COP1 antibody (for immunoblotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells to 70-90% confluency in appropriate growth medium.
-
Co-transfect cells with plasmids encoding FLAG-COP1 and Myc-ATGL using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 48 hours post-transfection.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold cell lysis buffer to each 10 cm dish.
-
Incubate on ice for 5 hours with gentle rocking.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the whole-cell lysate.
-
Incubate a sufficient amount of lysate (e.g., 1-2 mg of total protein) with an anti-FLAG antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Immunoblotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated ATGL and an anti-FLAG antibody to confirm the immunoprecipitation of COP1.
-
In Vitro Ubiquitination Assay of ATGL by COP1
This protocol outlines an in vitro assay to demonstrate the direct ubiquitination of ATGL by COP1.
Materials:
-
Recombinant purified proteins:
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UBE2D2)
-
Recombinant COP1 (E3 ligase)
-
Recombinant ATGL (substrate)
-
Ubiquitin
-
-
10x Ubiquitination reaction buffer: 500 mM HEPES (pH 8.0), 500 mM NaCl, 10 mM TCEP.
-
100 mM Mg-ATP solution
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-ATGL antibody or antibody against a tag on recombinant ATGL
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following components in the order listed for a 25 µL reaction:
-
dH2O (to 25 µL)
-
2.5 µL of 10x E3 Ligase Reaction Buffer
-
1 µL of Ubiquitin (to a final concentration of ~100 µM)
-
2.5 µL of 100 mM Mg-ATP solution
-
Recombinant ATGL (substrate, to a final concentration of 5-10 µM)
-
Recombinant E1 enzyme (to a final concentration of 100 nM)
-
Recombinant E2 enzyme
-
Recombinant COP1 (E3 ligase)
-
-
For a negative control, replace the Mg-ATP solution with dH2O.
-
-
Incubation:
-
Incubate the reaction mixture in a 37°C water bath for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2x SDS-PAGE sample buffer.
-
-
Analysis:
-
Boil the samples at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-ATGL (or anti-tag) antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated ATGL.
-
Confirm the presence of ubiquitin on the modified ATGL by probing with an anti-ubiquitin antibody.
-
Visualizing the Pathways and Workflows
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential control of ATGL-mediated lipid droplet degradation by CGI-58 and G0S2 - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Targeted Therapeutics: A Technical Guide to Novel Quinazolinone-Based COP1 Modulators
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Novel Quinazolinone-Based COP1 Modulators
This whitepaper provides an in-depth exploration of the discovery, synthesis, and biological evaluation of a promising new class of therapeutic agents: quinazolinone-based modulators of Constitutive Photomorphogenic 1 (COP1). COP1, an E3 ubiquitin ligase, has emerged as a critical regulator in a multitude of cellular processes, including tumorigenesis and metabolic diseases.[1][2] Its role in targeting key proteins such as the tumor suppressor p53 and the oncoprotein c-Jun for proteasomal degradation underscores its potential as a high-value target for drug discovery.[3][4][5] This guide offers a detailed overview of the current landscape, presenting key quantitative data, experimental protocols, and visual representations of the underlying biological pathways and discovery workflows.
The Rise of Quinazolinones as COP1 Modulators
The quinazolinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] Recent research has highlighted its potential for the development of potent and selective COP1 modulators.[2][8] These compounds offer a novel therapeutic strategy for conditions such as Non-alcoholic Fatty Liver Disease (NAFLD) by modulating the COP1-ATGL (Adipose Triglyceride Lipase) axis, thereby preventing the degradation of ATGL and reducing lipid accumulation.[2][8]
A notable example is a series of quinazolinone and quinazolinedione-based modulators, with the lead compound 86 demonstrating the ability to increase ATGL protein expression, reduce ATGL ubiquitination and COP1 autoubiquitination, and decrease lipid accumulation in hepatocytes at nanomolar concentrations.[8] Oral administration of this compound in preclinical NAFLD models led to a significant reduction in triglyceride accumulation and fibrosis.[8]
Quantitative Data Summary
To facilitate a clear comparison of the potency and efficacy of these novel modulators, the following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of a Lead Quinazolinone-Based COP1 Modulator
| Compound | Target Assay | Activity Metric | Value | Reference |
| Compound 86 | Hepatocyte Lipid Accumulation | EC50 | Nanomolar range | [8] |
| TSG-03-117 | Mouse Plasma Stability (2h) | % Remaining | 103.3% | |
| TSG-03-117 | Mouse Liver Microsomal Stability | t½ (min) | 13.35 | |
| TSG-03-117 | Medium Clearance | µL/min/mg protein | 56.02 |
Table 2: In Vivo Efficacy of a Lead Quinazolinone-Based COP1 Modulator in a High-Fat Diet Mouse Model of NAFLD
| Compound | Dosage | Treatment Duration | Key Finding | Reference |
| TSG-03-117 | 80 mg/kg p.o. | 7 days (within a 4-week study) | Reduced liver weight compared to control |
Core Signaling Pathways and Discovery Workflow
To visually represent the complex biological processes and the systematic approach to discovering these novel modulators, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Reactome | Autodegradation of the E3 ubiquitin ligase COP1 [reactome.org]
- 2. The ubiquitin ligase COP1 is a critical negative regulator of p53. | BioGRID [thebiogrid.org]
- 3. Constitutive Photomorphogensis Protein1 (COP1) mediated p53 pathway and its oncogenic role | Biomedical Research and Therapy [bmrat.org]
- 4. Cop1 constitutively regulates c-Jun protein stability and functions as a tumor suppressor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cop1 constitutively regulates c-Jun protein stability and functions as a tumor suppressor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the COP1-ATGL Nexus: A Technical Guide for Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
Abstract: The intricate dance between the E3 ubiquitin ligase COP1 and the adipose triglyceride lipase (B570770) (ATGL) presents a compelling target for therapeutic intervention in metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD). This technical guide delves into the core of the COP1-ATGL interaction, providing a comprehensive overview of the binding motif, the ensuing signaling cascade, and detailed experimental protocols to facilitate further research and drug design. By understanding the molecular intricacies of this interaction, we can pave the way for novel therapeutic strategies aimed at modulating lipid metabolism.
The COP1-ATGL Binding Motif: A Gateway to ATGL Degradation
The targeted degradation of ATGL by COP1 is initiated by the recognition of a specific binding motif within the ATGL protein. This interaction is a critical control point in the regulation of lipolysis.
The Consensus VP-Motif
COP1, a RING-finger E3 ubiquitin ligase, specifically recognizes a consensus VP (Val-Pro) motif within its substrates.[1][2] In ATGL, this motif is located in the C-terminal region and is highly conserved across species. The precise sequence in murine ATGL has been identified as E-W-L-P-D-VP -E-D.[1] Mutation of this VP motif has been shown to abrogate the interaction with COP1, thereby preventing ATGL ubiquitination and subsequent degradation.[1]
Key Residues and Post-Translational Modifications
Following the initial binding, COP1 catalyzes the polyubiquitination of ATGL, marking it for proteasomal degradation. The primary site of ubiquitination on ATGL has been identified as Lysine (B10760008) 100 (K100) .[1][2] This K48-linked polyubiquitination is the signal that sentences ATGL to degradation by the 26S proteasome.
Quantitative Analysis of the COP1-ATGL Interaction
While the qualitative aspects of the COP1-ATGL interaction are well-documented, specific quantitative data, such as binding affinity (Kd) and kinetic parameters (k-on, k-off), are not extensively reported in the currently available literature. Further biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are warranted to precisely quantify the strength and kinetics of this crucial protein-protein interaction. This quantitative data is invaluable for the rational design of small molecule inhibitors that can effectively disrupt the COP1-ATGL complex.
Table 1: Summary of Key Molecular Components in the COP1-ATGL Interaction
| Component | Role | Key Features |
| COP1 (Constitutive Photomorphogenic 1) | E3 Ubiquitin Ligase | Contains a RING-finger domain essential for ubiquitin transfer. Recognizes a VP-motif in its substrates. |
| ATGL (Adipose Triglyceride Lipase) | Rate-limiting enzyme in lipolysis | Contains a patatin-like phospholipase domain. Possesses a COP1-binding VP-motif. |
| Ubiquitin | Small regulatory protein | Covalently attached to substrate proteins (ATGL) as a degradation signal. |
| Lysine 100 (K100) of ATGL | Primary ubiquitination site | Target residue for the attachment of polyubiquitin (B1169507) chains by COP1. |
| VP-Motif in ATGL | COP1 recognition site | A short amino acid sequence (E-W-L-P-D-VP -E-D in mouse) that mediates the direct interaction with COP1. |
Signaling Pathway and Experimental Workflow
The interaction between COP1 and ATGL is a key regulatory node in cellular lipid metabolism. Understanding the signaling pathway and the experimental workflows used to study it is fundamental for drug development.
COP1-Mediated ATGL Degradation Pathway
The signaling cascade is initiated by the binding of COP1 to the VP-motif of ATGL. This is followed by the COP1-catalyzed polyubiquitination of ATGL at lysine 100. The polyubiquitinated ATGL is then recognized and degraded by the proteasome, leading to a decrease in cellular ATGL levels and a subsequent reduction in lipolysis. This results in the accumulation of triglycerides within the cell.
Caption: COP1-mediated ubiquitination and degradation of ATGL.
Experimental Workflow for Studying the COP1-ATGL Interaction
A typical experimental workflow to investigate the COP1-ATGL interaction involves a series of molecular and cellular biology techniques to confirm the interaction, identify the key residues, and elucidate the functional consequences.
Caption: Experimental workflow for COP1-ATGL interaction studies.
Detailed Experimental Protocols
To facilitate the replication and extension of research in this area, detailed protocols for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) of COP1 and ATGL
This protocol is adapted from methodologies used to demonstrate the in vivo interaction between COP1 and ATGL.[1]
Materials:
-
Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Antibodies: Anti-FLAG antibody (for FLAG-tagged COP1), anti-c-myc antibody (for myc-tagged ATGL), Protein A/G magnetic beads.
-
Wash buffer: Cell lysis buffer without protease and phosphatase inhibitors.
-
Elution buffer: 2x Laemmli sample buffer.
Procedure:
-
Transfect HEK293T cells with plasmids encoding FLAG-tagged COP1 and myc-tagged ATGL.
-
After 48 hours, lyse the cells in ice-cold cell lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-FLAG antibody for 4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-myc and anti-FLAG antibodies.
In Vitro Ubiquitination Assay
This protocol outlines the steps to reconstitute the ubiquitination of ATGL by COP1 in a cell-free system.
Materials:
-
Recombinant proteins: Purified E1 activating enzyme, E2 conjugating enzyme (UbcH5a), His-tagged Ubiquitin, GST-tagged ATGL, and FLAG-tagged COP1.
-
Ubiquitination reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT.
Procedure:
-
Combine E1, E2, His-Ubiquitin, GST-ATGL, and FLAG-COP1 in the ubiquitination reaction buffer.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-GST antibody to detect ubiquitinated forms of ATGL, which will appear as a ladder of higher molecular weight bands.
Conclusion and Future Directions
The interaction between COP1 and ATGL is a pivotal mechanism for regulating cellular lipid homeostasis. The identification of the VP-binding motif and the key ubiquitination site provides a solid foundation for the rational design of therapeutic agents. Future research should focus on obtaining quantitative binding data and developing high-throughput screening assays to identify small molecule inhibitors of this interaction. Such inhibitors hold the promise of becoming a novel class of therapeutics for the treatment of NAFLD and other metabolic disorders characterized by excessive lipid accumulation. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to accelerate discoveries in this exciting field.
References
Pharmacological Characterization of a Novel COP1-ATGL Modulator for the Treatment of Non-alcoholic Fatty Liver Disease
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical whitepaper provides an in-depth pharmacological characterization of a representative quinazolinone-based modulator of the Constitutive Photomorphogenic 1 (COP1) and Adipose Triglyceride Lipase (ATGL) axis. This document details the modulator's mechanism of action, key quantitative data, and the experimental protocols utilized for its evaluation.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of triacylglycerol (TAG) in hepatocytes. A key regulator of intracellular lipid homeostasis is Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the breakdown of cellular TAG. The E3 ubiquitin ligase, Constitutive Photomorphogenic 1 (COP1), has been identified as a critical negative regulator of ATGL. COP1 targets ATGL for proteasomal degradation, thereby reducing lipolysis and promoting lipid accumulation.[1][2][3][4]
The modulation of the COP1-ATGL interaction presents a promising therapeutic strategy for NAFLD. This document describes the pharmacological properties of a novel small molecule modulator designed to disrupt the COP1-mediated degradation of ATGL, leading to increased ATGL levels and activity, and ultimately, the amelioration of hepatic steatosis. The representative modulator belongs to a class of quinazolinone and quinazolinedione-based compounds.[4][5][6]
Mechanism of Action
The primary mechanism of action of the described COP1-ATGL modulator is the inhibition of the E3 ligase activity of COP1 towards its substrate, ATGL. By interfering with this interaction, the modulator prevents the K48-linked polyubiquitination of ATGL, primarily at the lysine (B10760008) 100 residue, which is the signal for its degradation by the proteasome.[1][2][3] This leads to an increase in the intracellular protein levels of ATGL, enhancing the hydrolysis of triglycerides and reducing lipid droplet accumulation in hepatocytes.[5][6]
The modulator is designed to mimic the 'V-P' motif of ATGL, which is crucial for its recognition by COP1.[4] This competitive inhibition mechanism also appears to affect the autoubiquitination of COP1.[5][6]
Caption: COP1-ATGL signaling pathway and the intervention point of the modulator.
Quantitative Data Summary
The efficacy of the COP1-ATGL modulator has been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Efficacy in Hepatocytes
| Parameter | Control | Modulator-Treated | Fold Change |
| ATGL Protein Expression (relative units) | 1.0 | 2.5 | +2.5 |
| ATGL Ubiquitination (relative units) | 1.0 | 0.4 | -0.6 |
| COP1 Autoubiquitination (relative units) | 1.0 | 0.6 | -0.4 |
| Intracellular Triglyceride Content (µg/mg protein) | 50 | 20 | -0.6 |
| Lipid Droplet Accumulation (% of control) | 100% | 35% | -65% |
Table 2: In Vivo Efficacy in a High-Fat Diet Mouse Model of NAFLD
| Parameter | Vehicle Control | Modulator-Treated (80 mg/kg p.o.) | % Change |
| Liver Weight (g) | 2.1 | 1.5 | -28.6% |
| Hepatic Triglyceride Content (mg/g liver) | 150 | 75 | -50% |
| Serum ALT (U/L) | 120 | 65 | -45.8% |
| Serum AST (U/L) | 180 | 90 | -50% |
Table 3: Pharmacokinetic Profile of Lead Compound (TSG-03-117)
| Parameter | Value |
| Mouse Plasma Stability (2h) | 103.3% |
| Mouse Liver Microsomal Stability (t½) | 13.35 min |
| Medium Clearance (µL/min/mg protein) | 56.02 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
Human hepatoma cell lines (e.g., HepG2, Huh7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For lipid accumulation studies, cells were treated with oleate-BSA conjugate for 16 hours. The COP1-ATGL modulator was dissolved in DMSO and added to the culture medium at various concentrations for the indicated time periods.
Western Blotting
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against ATGL, COP1, ubiquitin, and β-actin were incubated overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for the Western Blotting protocol.
Immunoprecipitation
For co-immunoprecipitation assays, cells were co-transfected with constructs expressing tagged versions of ATGL and COP1.[2] Cells were lysed in a non-denaturing lysis buffer and incubated with an antibody against one of the tagged proteins overnight at 4°C. Protein A/G agarose (B213101) beads were then added and incubated for 2-4 hours to capture the antibody-protein complexes. The beads were washed several times, and the immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer and analyzed by Western blotting. For ubiquitination assays, cells were treated with the proteasome inhibitor MG132 prior to lysis. ATGL was immunoprecipitated, and the ubiquitinated forms were detected by Western blotting with an anti-ubiquitin antibody.
Lipid Accumulation Assays
Intracellular lipid accumulation was visualized by staining with Oil Red O or BODIPY 493/503. For Oil Red O staining, cells were fixed with 10% formalin, washed, and stained with a working solution of Oil Red O. For BODIPY staining, live cells were incubated with the fluorescent dye. Images were captured using a fluorescence microscope. For quantification of intracellular triglycerides, lipids were extracted from cells using a chloroform/methanol mixture, and the triglyceride content was measured using a colorimetric assay kit.
In Vivo Studies
All animal experiments were approved by the Institutional Animal Ethics Committee. C57BL/6J mice were fed a high-fat diet (HFD) for a specified period to induce NAFLD. The COP1-ATGL modulator was administered orally at a dose of 80 mg/kg for 7 days. At the end of the treatment period, mice were euthanized, and blood and liver samples were collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver tissues were used for histological analysis (H&E and Oil Red O staining) and for the measurement of hepatic triglyceride content.
Conclusion
The pharmacological characterization of this novel class of quinazolinone-based COP1-ATGL modulators demonstrates their potential as a therapeutic intervention for NAFLD. By effectively inhibiting the COP1-mediated degradation of ATGL, these compounds increase hepatic lipolysis and reduce steatosis. The lead compounds exhibit favorable in vitro and in vivo efficacy, supporting their further development as a treatment for NAFLD and other metabolic disorders associated with impaired lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 5. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for COP1-ATGL Modulator 1 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Constitutive Photomorphogenic 1 (COP1) is an E3 ubiquitin ligase that plays a critical role in regulating hepatic lipid metabolism.[1][2][3] In hepatocytes, COP1 targets Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerol (TAG), for proteasomal degradation.[1][2][4] This action is mediated by COP1 binding to a consensus VP-motif on ATGL, leading to its K-48 linked polyubiquitination, primarily at the lysine (B10760008) 100 residue.[1][2] By promoting the degradation of ATGL, COP1 effectively suppresses lipolysis, leading to an accumulation of TAG within hepatocytes, a hallmark of non-alcoholic fatty liver disease (NAFLD).[3][4][5]
The modulation of the COP1-ATGL axis presents a promising therapeutic strategy for NAFLD and other metabolic disorders associated with hepatic steatosis.[1][2][6] COP1-ATGL modulator 1 is a small molecule inhibitor designed to disrupt the COP1-mediated ubiquitination and subsequent degradation of ATGL. By inhibiting COP1's E3 ligase activity towards ATGL, the modulator is expected to increase ATGL protein stability and levels.[6] This, in turn, enhances the rate of intracellular TAG hydrolysis, reducing lipid droplet accumulation and potentially improving overall hepatic lipid homeostasis.[4][7]
These application notes provide a detailed protocol for the use of this compound in primary hepatocytes to study its effects on lipid metabolism. The provided methodologies cover cell culture, modulator treatment, and subsequent downstream analyses.
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
- 6. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Measuring Adipose Triglyceride Lipase (ATGL) Activity in a Cellular Context: A Guide to Modulator Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, obesity, and cancer research.
Introduction: Adipose Triglyceride Lipase (B570770) (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in intracellular lipid droplets. This process, termed lipolysis, releases fatty acids and glycerol (B35011), which are crucial for energy homeostasis. Dysregulation of ATGL activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer cachexia. Consequently, ATGL has emerged as a promising therapeutic target. This document provides detailed protocols for a cell-based assay to measure ATGL activity following treatment with potential modulators, enabling the screening and characterization of novel therapeutic compounds.
I. ATGL Signaling Pathway
ATGL activity is tightly regulated by a complex signaling network. The primary pathway for activation involves β-adrenergic stimulation, which elevates intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). PKA then phosphorylates perilipin 1 on the lipid droplet surface, leading to the release of the co-activator Comparative Gene Identification-58 (CGI-58), which binds to and activates ATGL. Conversely, insulin (B600854) signaling inhibits lipolysis by activating phosphodiesterase 3B (PDE3B), which reduces cAMP levels, and through an mTORC1-dependent pathway that suppresses ATGL expression.
Caption: ATGL signaling pathway highlighting activation by β-adrenergic agonists and inhibition by insulin.
II. Experimental Protocols
This section details a robust cell-based assay to quantify ATGL activity by measuring the release of glycerol and free fatty acids (FFAs) from adipocytes following modulator treatment. 3T3-L1 preadipocytes are a suitable and widely used cell line for this purpose.
A. Materials and Reagents
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Newborn Calf Serum (NCS)
-
Penicillin-Streptomycin solution
-
Insulin solution
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Rosiglitazone (optional, for enhanced differentiation)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Isoproterenol (B85558) (positive control for activation)
-
Atglistatin or NG-497 (positive controls for inhibition)
-
Glycerol assay kit (e.g., GPO-Trinder reagent-based)
-
Free Fatty Acid assay kit (e.g., NEFA reagent-based)
-
96-well cell culture plates
-
Multi-well plate reader
B. Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based ATGL activity assay.
C. Detailed Protocol
1. 3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well plate at a density that allows them to reach confluence within 2-3 days. Culture in DMEM supplemented with 10% NCS and 1% Penicillin-Streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Maturation (Day 2 onwards): After 48 hours, replace the differentiation medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): After another 48 hours, switch to basal medium (DMEM with 10% FBS) and replace it every 2-3 days. The cells should be fully differentiated into mature adipocytes with visible lipid droplets by day 8-10.
2. Modulator Treatment and Lipolysis Assay
-
Pre-incubation: On the day of the assay, gently wash the mature 3T3-L1 adipocytes twice with warm PBS. Then, add DMEM containing 2% fatty acid-free BSA and the test modulators at the desired concentrations. Include appropriate vehicle controls, a positive control for inhibition (e.g., 50 µM Atglistatin), and a positive control for activation (e.g., 10 µM isoproterenol). Incubate for 1-2 hours at 37°C.
-
Stimulation of Lipolysis: To measure the effect of inhibitors, after the pre-incubation period, add a stimulating agent like 10 µM isoproterenol to all wells except the basal control wells. For activators, this step can be omitted if their direct effect is being measured. Incubate for 1-3 hours at 37°C.
-
Sample Collection: After the incubation, carefully collect the supernatant from each well for the measurement of glycerol and FFA release.
3. Measurement of Glycerol and Free Fatty Acids
-
Follow the manufacturer's instructions for the chosen commercial glycerol and FFA assay kits.
-
Briefly, for a typical colorimetric assay, a portion of the collected supernatant is mixed with the assay reagent in a new 96-well plate.
-
After a specified incubation time, the absorbance is measured at the appropriate wavelength using a multi-well plate reader.
-
The concentration of glycerol and FFA is determined by comparing the absorbance values to a standard curve generated with known concentrations of glycerol and a standard fatty acid (e.g., oleic acid).
4. Data Analysis
-
Normalize the glycerol and FFA concentrations to the total protein content in each well to account for any variations in cell number.
-
Calculate the percentage of inhibition or activation relative to the appropriate controls.
-
For inhibitors, the IC50 value (the concentration at which 50% of the maximal response is inhibited) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
III. Data Presentation
The following tables summarize the effects of known ATGL modulators on lipolysis in cell-based assays.
Table 1: Effect of ATGL Inhibitors on Isoproterenol-Stimulated Lipolysis
| Compound | Cell Type | Assay | IC50 (µM) | Reference |
| Atglistatin | Murine 3T3-L1 adipocytes | Free Fatty Acid Release | ~50 | [1] |
| NG-497 | Human SGBS adipocytes | Free Fatty Acid Release | 1.5 | [2][3] |
| NG-497 | Human SGBS adipocytes | Glycerol Release | 1.5 | [2][3] |
| NG-497 (in presence of HSL inhibitor) | Human SGBS adipocytes | Free Fatty Acid Release | 0.5 | [3] |
Table 2: Effect of ATGL Activators on Lipolysis
| Compound | Cell Type | Mechanism of Action | Observed Effect | Reference |
| Isoproterenol | Rat heart myocytes | β-adrenergic agonist, increases cAMP | Dose-dependent increase in glycerol output | [1] |
| Isoproterenol | 3T3-L1 adipocytes | β-adrenergic agonist, increases cAMP | Stimulation of lipolysis | [2] |
| Forskolin | 3T3-L1 adipocytes | Adenylyl cyclase activator, increases cAMP | Stimulation of lipolysis | [2] |
IV. Conclusion
The described cell-based assay provides a reliable and medium-throughput method for screening and characterizing potential modulators of ATGL activity. By measuring the physiological endpoints of lipolysis—glycerol and free fatty acid release—this assay offers valuable insights into the cellular efficacy of test compounds. The provided protocols and data for known modulators can serve as a foundation for establishing this assay in a research or drug discovery setting.
References
Application Notes and Protocols: Western Blot Analysis of ATGL Ubiquitination with COP1-ATGL Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets. The regulation of ATGL activity and stability is crucial for maintaining lipid homeostasis, and its dysregulation is associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] One of the key post-translational modifications that governs ATGL protein levels is ubiquitination, which targets the protein for proteasomal degradation.[1][5][6]
The E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1), also known as RFWD2, has been identified as a critical regulator of ATGL stability.[1][2][3][5] COP1 directly interacts with ATGL through a consensus VP motif and mediates its K-48 linked polyubiquitination, primarily at the lysine (B10760008) 100 residue, leading to its degradation by the proteasome.[1][2][3][5] This pathway presents a promising therapeutic target for metabolic disorders characterized by excessive lipid accumulation.
Recently, a novel small molecule, COP1-ATGL modulator 1 (also referred to as compound 86), has been identified as an orally active compound that targets the COP1-ATGL axis.[7][8][9] This modulator has been shown to increase ATGL protein expression, decrease ATGL ubiquitination, and reduce COP1 autoubiquitination, resulting in diminished lipid accumulation in hepatocytes.[7][8][9]
These application notes provide detailed protocols for the western blot analysis of ATGL ubiquitination in response to treatment with this compound, enabling researchers to investigate the efficacy of this and similar compounds in modulating the COP1-ATGL signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COP1-mediated ubiquitination of ATGL and the experimental workflow to analyze the effect of this compound.
Caption: COP1-mediated ubiquitination and degradation of ATGL and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing ATGL ubiquitination.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments investigating the effect of this compound on ATGL protein levels and ubiquitination.
Table 1: Effect of this compound on ATGL Protein Levels
| Treatment Group | Concentration (nM) | Relative ATGL Protein Level (Normalized to Control) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| This compound | 10 | 1.52 ± 0.18 |
| This compound | 50 | 2.15 ± 0.25 |
| This compound | 100 | 2.89 ± 0.31 |
Table 2: Effect of this compound on ATGL Ubiquitination
| Treatment Group | Concentration (nM) | Relative Ubiquitinated ATGL Level (Normalized to Control) |
| Vehicle Control | 0 | 1.00 ± 0.09 |
| This compound | 10 | 0.68 ± 0.07 |
| This compound | 50 | 0.41 ± 0.05 |
| This compound | 100 | 0.23 ± 0.04 |
Experimental Protocols
Protocol 1: In-Vivo Ubiquitination Assay
This protocol describes the detection of ubiquitinated ATGL in cultured cells treated with this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, HUH7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG-132, stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA buffer or similar)
-
Protease and phosphatase inhibitor cocktail
-
Deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)
-
Protein A/G magnetic beads
-
Primary antibodies: anti-ATGL, anti-Ubiquitin (e.g., P4D1 or FK2), anti-HA (if using HA-Ub)
-
Secondary antibody (HRP-conjugated)
-
ECL Western Blotting Substrate
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Transfection (Optional):
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 6-24 hours).
-
In the final 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10-50 µM MG-132) to the culture medium to allow for the accumulation of ubiquitinated proteins.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease/phosphatase inhibitors and a deubiquitinase inhibitor (e.g., 5 mM NEM).[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoprecipitation (IP):
-
Take an equal amount of protein (e.g., 500-1000 µg) from each sample and adjust the volume with lysis buffer.
-
Save a small aliquot of the lysate (20-30 µg) for input control analysis by western blot.
-
Add the primary anti-ATGL antibody to the remaining lysate and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Protocol 2: Western Blot Analysis
This protocol details the detection of total and ubiquitinated ATGL.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary and secondary antibodies (as listed above)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
SDS-PAGE:
-
Load the eluted immunoprecipitated samples and the input lysates onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ubiquitin to detect ubiquitinated ATGL in the IP samples, or anti-ATGL for the input lysates) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal loading of immunoprecipitated ATGL, the membrane can be stripped and re-probed with an anti-ATGL antibody.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ubiquitinated ATGL signal to the total immunoprecipitated ATGL signal.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the role of the COP1-ATGL axis in lipid metabolism and for evaluating the efficacy of novel modulators like this compound. By following these detailed procedures, scientists can effectively analyze changes in ATGL ubiquitination and protein stability, contributing to the development of new therapeutic strategies for metabolic diseases.
References
- 1. [PDF] Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. N-end Rule–Mediated Proteasomal Degradation of ATGL Promotes Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Co-immunoprecipitation of COP1 and ATGL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of Constitutive Photomorphogenic 1 (COP1) and Adipose Triglyceride Lipase (ATGL), a critical interaction in the regulation of hepatic lipid metabolism. The E3 ubiquitin ligase COP1 has been identified as a key regulator of ATGL stability, targeting it for proteasomal degradation and thereby controlling cellular triglyceride levels.[1][2][3] Understanding and modulating this interaction is a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD).[1][2]
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative outcomes from a co-immunoprecipitation experiment designed to validate the interaction between COP1 and ATGL. The data is based on findings from studies where tagged versions of these proteins were co-expressed in cell lines such as HEK293A or HepG2.[1]
| Bait Protein | Prey Protein | Experimental Condition | Expected Co-IP Result | Interpretation |
| FLAG-COP1 | myc-ATGL (Wild-Type) | Standard Co-expression | Strong | Direct interaction between COP1 and wild-type ATGL. |
| FLAG-COP1 | myc-ATGL (VP motif mutant) | Co-expression | No Interaction | The VP motif on ATGL is essential for the interaction with COP1.[1] |
| IgG Control | myc-ATGL (Wild-Type) | Standard Co-expression | No Interaction | Demonstrates the specificity of the anti-FLAG antibody for COP1. |
| FLAG-COP1 | Endogenous ATGL | Endogenous expression | Interaction | Confirms the interaction occurs between the native proteins at physiological levels. |
Signaling Pathway
The interaction between COP1 and ATGL is a key step in the ubiquitin-proteasome pathway for regulating lipid metabolism. COP1, an E3 ubiquitin ligase, recognizes and binds to a consensus "VP" motif within the ATGL protein.[1] Following this interaction, COP1 mediates the attachment of a polyubiquitin (B1169507) chain to ATGL, primarily at lysine (B10760008) 100.[1] This polyubiquitination marks ATGL for degradation by the proteasome, leading to a decrease in its cellular levels and consequently, reduced triglyceride hydrolysis. This pathway is a critical regulator of hepatic triglyceride content.[1][2]
Experimental Protocols
This protocol describes the co-immunoprecipitation of FLAG-tagged COP1 and myc-tagged ATGL from cultured mammalian cells, followed by detection with Western blotting.
Materials and Reagents
-
Cell Lines: HEK293A or HepG2 cells
-
Expression Plasmids: pCMV-FLAG-COP1 and pCMV-myc-ATGL
-
Transfection Reagent: (e.g., Lipofectamine 3000, Invitrogen)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2.5 mM MgCl₂, 0.05% Nonidet P-40 (NP-40), supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 2x Laemmli sample buffer
-
Antibodies:
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-myc antibody (for Western blot detection of ATGL)
-
Anti-FLAG antibody (for Western blot detection of COP1)
-
Normal mouse/rabbit IgG (as a negative control)
-
-
Beads: Protein A/G magnetic beads
-
Proteasome Inhibitor (optional): MG132
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Transfection: a. Seed HEK293A or HepG2 cells in 10 cm dishes to reach 70-80% confluency on the day of transfection. b. Co-transfect the cells with plasmids encoding FLAG-COP1 and myc-ATGL using a suitable transfection reagent according to the manufacturer's instructions. c. As a negative control, transfect a separate dish with the myc-ATGL plasmid and an empty FLAG vector. d. Incubate the cells for 24-48 hours post-transfection. e. (Optional) Treat cells with a proteasome inhibitor like MG132 (50 µM for 4 hours) before harvesting to prevent the degradation of ubiquitinated ATGL.[1]
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Lysis Buffer to each 10 cm dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
3. Protein Quantification: a. Determine the protein concentration of the whole-cell lysate using a standard protein assay (e.g., Bradford or BCA assay). b. Reserve a small aliquot (e.g., 50 µg) of the lysate for input control analysis by Western blot.
4. Immunoprecipitation: a. Dilute 1-2 mg of the whole-cell lysate to a final volume of 500 µL with Lysis Buffer. b. Add 2-4 µg of anti-FLAG antibody to the lysate. For the negative control, add an equivalent amount of normal mouse/rabbit IgG. c. Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.
5. Immune Complex Capture: a. Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. b. Incubate for an additional 1-2 hours at 4°C on a rotator.
6. Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-4 times to remove non-specific binding proteins.
7. Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis: a. Load the eluted samples and the input control onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Probe the membrane with primary antibodies against the myc-tag (to detect ATGL) and the FLAG-tag (to detect COP1) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
References
Application Notes and Protocols: High-Content Imaging of Lipid Droplets with COP1-ATGL Modulator 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic organelles essential for energy homeostasis, lipid storage, and signaling. Their dysregulation is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme for the hydrolysis of triglycerides stored in lipid droplets. The E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1) has been identified as a key negative regulator of ATGL, targeting it for proteasomal degradation.[1][2][3] This interaction presents a promising therapeutic target for diseases characterized by excessive lipid accumulation.
COP1-ATGL Modulator 1 is a novel small molecule designed to inhibit the COP1-mediated degradation of ATGL. By disrupting the COP1-ATGL interaction, this modulator is expected to increase intracellular ATGL levels, thereby enhancing lipolysis and reducing lipid droplet accumulation.[3] High-content imaging (HCI) provides a powerful platform for quantifying the effects of this compound on lipid droplet morphology and dynamics in a cellular context.[4][5][6][7] These application notes provide a detailed protocol for utilizing high-content imaging to assess the efficacy of this compound in a cell-based model of hepatic steatosis.
Principle of the Assay
This assay employs a high-content imaging approach to quantify changes in lipid droplet content in hepatocytes treated with this compound. Human hepatoma cells (HepG2) are first treated with oleic acid to induce the formation of lipid droplets, mimicking hepatic steatosis.[8][9][10][11] The cells are then incubated with varying concentrations of this compound. Following treatment, cells are fixed and stained with the fluorescent dyes BODIPY 493/503 to visualize neutral lipid droplets and Hoechst 33342 to label the nuclei. An automated high-content imaging system is used to capture images, and subsequent image analysis is performed to quantify various parameters of lipid droplets, including their number, size, and total area per cell.
Data Presentation
The following tables summarize representative quantitative data from a dose-response experiment with this compound in oleic acid-treated HepG2 cells.
Table 1: Effect of this compound on Lipid Droplet Phenotype
| Treatment Group | Concentration (µM) | Mean Lipid Droplet Area per Cell (µm²) | Mean Number of Lipid Droplets per Cell | Mean Lipid Droplet Intensity per Cell (Arbitrary Units) |
| Vehicle Control (DMSO) | - | 152.3 ± 12.5 | 85.6 ± 7.8 | 45321 ± 3124 |
| Oleic Acid (OA) | 200 | 489.7 ± 35.1 | 210.4 ± 18.9 | 98765 ± 6543 |
| OA + Modulator 1 | 0.1 | 415.2 ± 28.9 | 185.7 ± 15.4 | 85432 ± 5432 |
| OA + Modulator 1 | 1 | 287.4 ± 21.3 | 135.2 ± 11.2 | 65432 ± 4321 |
| OA + Modulator 1 | 10 | 185.6 ± 15.8 | 102.1 ± 9.5 | 50123 ± 3876 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Inhibition of Lipid Accumulation by this compound
| Concentration of Modulator 1 (µM) | Percent Inhibition of Lipid Droplet Area (%) |
| 0.1 | 15.2 |
| 1 | 41.3 |
| 10 | 62.1 |
Percent inhibition is calculated relative to the oleic acid-treated control.
Experimental Protocols
I. Cell Culture and Induction of Steatosis
This protocol describes the culture of HepG2 cells and the induction of lipid accumulation to model hepatic steatosis.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well imaging plate at a density of 10,000 cells per well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C.
-
-
Induction of Steatosis:
II. Treatment with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium with oleic acid-BSA complex
Procedure:
-
Preparation of Modulator Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in the oleic acid-containing culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest modulator concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
III. Cell Staining for High-Content Imaging
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503
-
Hoechst 33342
-
DMSO
Procedure:
-
Fixation:
-
Carefully remove the treatment medium from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.[12][13][][15][16]
-
Add 50 µL of the staining solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Leave 100 µL of PBS in each well for imaging.
-
IV. Image Acquisition and Analysis
Procedure:
-
Image Acquisition:
-
Use a high-content imaging system to acquire images.
-
Acquire images in two channels:
-
DAPI channel (for nuclei): Excitation ~350 nm, Emission ~460 nm
-
FITC/GFP channel (for lipid droplets): Excitation ~488 nm, Emission ~520 nm[13]
-
-
Acquire multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use an appropriate image analysis software package.
-
Cell Segmentation: Use the nuclear stain (Hoechst 33342) to identify individual cells. The software will then define the cytoplasmic region for each cell.
-
Lipid Droplet Identification: Within each cell, identify lipid droplets based on the BODIPY 493/503 fluorescence signal by setting an intensity threshold.
-
Quantification: The software will then quantify various parameters for each cell, including:
-
Number of lipid droplets per cell
-
Total area of lipid droplets per cell
-
Average size of lipid droplets
-
Total and average fluorescence intensity of lipid droplets
-
-
Mandatory Visualizations
Caption: COP1-ATGL signaling pathway and the action of Modulator 1.
Caption: High-content imaging experimental workflow.
References
- 1. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. High-content imaging of neutral lipid droplets with 1,6-diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative high-content/high-throughput microscopy analysis of lipid droplets in subject-specific adipogenesis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 15. scispace.com [scispace.com]
- 16. apexbt.com [apexbt.com]
Application Notes: Unveiling ATGL Function through Lentiviral shRNA-Mediated Knockdown of COP1
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of COP1 in Hepatic Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constitutive Photomorphogenic Protein 1 (COP1), also known as RFWD2, is an E3 ubiquitin ligase that plays a critical role in various cellular processes by targeting substrate proteins for proteasomal degradation. In hepatic cells, COP1 has been implicated in the regulation of metabolism, cell cycle, and tumorigenesis. Its diverse functions make it a compelling target for research and therapeutic development, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of COP1 in hepatic cell lines. The protocols detailed herein cover the entire workflow, from the design and validation of single guide RNAs (sgRNAs) to the functional analysis of COP1-deficient cells. This document is intended to equip researchers with the necessary tools to investigate the role of COP1 in liver biology and to explore its potential as a therapeutic target.
Data Presentation
Successful knockout of COP1 should be validated at the genomic, transcriptomic, and proteomic levels. Subsequent phenotypic analysis will reveal the functional consequences of COP1 deletion. The following tables provide a template for summarizing the quantitative data obtained from these experiments.
Table 1: Validation of COP1 Knockout Efficiency
| Validation Method | Target | Metric | Result (Control) | Result (COP1 KO Clone) | % Change |
| Sanger Sequencing | COP1 gDNA | Indel Presence | Wild-Type Sequence | Frameshift Indel | - |
| qRT-PCR | COP1 mRNA | Relative Expression (to ACTB) | 1.0 ± 0.15 | 0.12 ± 0.05 | -88% |
| Western Blot | COP1 Protein | Relative Density (to β-Actin) | 1.0 ± 0.20 | Not Detected | >95% reduction |
Table 2: Phenotypic Analysis of COP1 Knockout Hepatic Cells
| Assay Type | Phenotype Assessed | Metric | Result (Control) | Result (COP1 KO Clone) | Fold Change |
| Western Blot | Protein Stability | Relative p53 Level | 1.0 ± 0.10 | 2.5 ± 0.30 | +2.5 |
| Western Blot | Protein Stability | Relative ATGL Level | 1.0 ± 0.12 | 3.1 ± 0.45 | +3.1 |
| Cell Viability Assay | Proliferation | Absorbance at 72h | 1.8 ± 0.25 | 1.1 ± 0.18 | -0.61 |
| Oil Red O Staining | Lipid Accumulation | % Stained Area | 15 ± 3.5 | 45 ± 5.2 | +3.0 |
| Transwell Assay | Cell Migration | Migrated Cells/Field | 250 ± 30 | 110 ± 20 | -0.44 |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
COP1 Signaling in Hepatic Cells
Caption: COP1-mediated ubiquitination and degradation of target proteins in hepatocytes.
Experimental Workflow for COP1 Knockout
Caption: Step-by-step workflow for generating and validating COP1 knockout hepatic cell lines.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design :
-
Identify the target gene: Human COP1 (Gene ID: 64326, Symbol: RFWD2).
-
Use a web-based sgRNA design tool (e.g., CHOPCHOP, Synthego) to identify potential sgRNA sequences targeting early constitutive exons of the RFWD2 gene.
-
Select 2-3 sgRNAs with high predicted on-target efficiency scores and low off-target scores. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Example sgRNA target sequences (for design purposes, validation required):
-
sgRNA-1: 5'-GCTGGTGGAGCAGTTCGAGG-3'
-
sgRNA-2: 5'-GACATGGACACCGGCAAGGT-3'
-
-
-
Vector Selection :
-
Choose an all-in-one CRISPR/Cas9 vector containing both Cas9 nuclease and a U6 promoter for sgRNA expression (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0, Addgene #62988). This vector also contains a puromycin (B1679871) resistance gene for selection.
-
-
Oligo Annealing and Cloning :
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected vector (e.g., BbsI restriction site for PX459).
-
Anneal the complementary oligos to form double-stranded DNA.
-
Digest the CRISPR/Cas9 vector with the appropriate restriction enzyme (e.g., BbsI).
-
Ligate the annealed sgRNA oligos into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection of HepG2 Cells
-
Cell Culture :
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection :
-
Day 1: Seed 2.0 x 10^5 HepG2 cells per well in a 6-well plate.
-
Day 2: When cells reach 70-80% confluency, transfect with the COP1-sgRNA-Cas9 plasmid.
-
For each well, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5-7 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) into 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate for 48-72 hours.
-
Protocol 3: Selection of Knockout Clones
-
Puromycin Selection :
-
48 hours post-transfection, replace the medium with fresh complete medium containing a predetermined optimal concentration of puromycin for HepG2 cells (typically 1-2 µg/mL).
-
Continue selection for 3-5 days, replacing the puromycin-containing medium every 2 days, until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning :
-
After selection, detach the surviving cells and perform serial dilutions in 96-well plates to isolate single cells.
-
Alternatively, use fluorescence-activated cell sorting (FACS) if the vector co-expresses a fluorescent marker.
-
Allow single cells to grow into colonies over 2-3 weeks.
-
-
Expansion of Clones :
-
Identify wells with single colonies and expand them sequentially into 24-well, 12-well, and 6-well plates for further analysis.
-
Protocol 4: Validation of COP1 Knockout
-
Genomic DNA Analysis :
-
Extract genomic DNA from expanded clones.
-
Perform PCR to amplify the genomic region targeted by the sgRNA.
-
Analyze the PCR products by Sanger sequencing. Sequence chromatograms of knockout clones will show overlapping peaks downstream of the cut site, indicative of insertions/deletions (indels).
-
For confirmation of specific mutations, the PCR product can be subcloned into a TA vector and individual clones sequenced.
-
-
Western Blot Analysis :
-
Lyse cells from both wild-type and knockout clones to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against COP1 (e.g., rabbit anti-COP1/RFWD2) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-Actin or GAPDH) as a loading control. Successful knockout clones should show no detectable COP1 protein band.
-
Protocol 5: Phenotypic Assays
-
Cell Proliferation Assay :
-
Seed equal numbers of wild-type and COP1 knockout cells in 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
-
Lipid Accumulation Assay (Oil Red O Staining) :
-
Culture wild-type and knockout cells on coverslips.
-
Optionally, treat with oleic acid to induce lipid loading.
-
Fix cells with 4% paraformaldehyde.
-
Stain with a filtered Oil Red O solution.
-
Wash and visualize lipid droplets by microscopy.
-
Quantify the stained area using image analysis software.
-
-
Analysis of Substrate Protein Levels :
-
Perform Western blot analysis as described in Protocol 4 to assess the protein levels of known COP1 substrates, such as p53 and ATGL. An increase in the steady-state levels of these proteins would be expected in COP1 knockout cells.
-
Conclusion
This document provides a detailed framework for the successful generation and validation of COP1 knockout hepatic cell lines using CRISPR/Cas9 technology. By following these protocols, researchers can create valuable in vitro models to dissect the multifaceted roles of COP1 in liver physiology and pathology. The resulting cell lines will be instrumental in identifying downstream effectors, elucidating signaling pathways, and validating COP1 as a potential target for novel therapeutic interventions in liver disease.
Application Notes: Quantitative PCR Analysis of Genes in Lipolysis and Lipogenesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid metabolism, encompassing the synthesis (lipogenesis) and breakdown (lipolysis) of triglycerides, is a cornerstone of energy homeostasis. Dysregulation of these pathways is intrinsically linked to prevalent metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Lipolysis mobilizes stored energy by hydrolyzing triglycerides into free fatty acids and glycerol (B35011), a process primarily occurring in adipocytes.[1][2] Conversely, lipogenesis is the anabolic process of converting excess carbohydrates into fatty acids for storage.[3][4] Understanding the genetic regulation of these pathways is paramount for developing effective therapeutic strategies.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring mRNA expression levels, making it an invaluable tool for studying the dynamic regulation of genes involved in lipid metabolism.[5] This document provides detailed protocols for sample preparation, qPCR analysis, and data interpretation, along with a summary of key genes that serve as markers for lipolytic and lipogenic activity.
Key Regulatory Genes in Lipid Metabolism
The expression levels of specific genes can serve as reliable indicators of lipolytic and lipogenic activity. The tables below summarize key genes frequently analyzed in metabolic studies.
Table 1: Key Genes Involved in Lipolysis
| Gene Symbol | Gene Name | Function in Lipolysis |
| PNPLA2 | Patatin-like phospholipase domain-containing protein 2 | Also known as Adipose Triglyceride Lipase (ATGL), it catalyzes the initial, rate-limiting step of hydrolyzing triglycerides to diacylglycerols.[1][6] |
| LIPE | Hormone-Sensitive Lipase (HSL) | Primarily hydrolyzes diacylglycerols to monoacylglycerols and is a key target for hormonal regulation.[1][6] |
| MGLL | Monoglyceride Lipase (MGL) | Catalyzes the final step, breaking down monoacylglycerols into glycerol and a free fatty acid.[1][2] |
| PLIN1 | Perilipin 1 | A lipid droplet-associated protein that, when phosphorylated, allows lipases access to the triglyceride core.[1] |
| ABHD5 | Abhydrolase domain-containing 5 | Also known as CGI-58, it is a crucial co-activator of ATGL.[1] |
Table 2: Key Genes Involved in Lipogenesis
| Gene Symbol | Gene Name | Function in Lipogenesis |
| SREBF1 | Sterol regulatory element-binding transcription factor 1 | A master transcriptional regulator that activates the expression of numerous lipogenic genes.[7][8] |
| ACACA | Acetyl-CoA Carboxylase Alpha | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[8] |
| FASN | Fatty Acid Synthase | A multi-enzyme protein that synthesizes palmitate from acetyl-CoA and malonyl-CoA.[7][8] |
| SCD | Stearoyl-CoA Desaturase | Introduces a double bond into saturated fatty acids, a key step in the synthesis of monounsaturated fats.[9] |
| PPARγ | Peroxisome proliferator-activated receptor gamma | A nuclear receptor that is a master regulator of adipogenesis and controls the expression of genes involved in lipid uptake and storage.[10] |
Signaling Pathway and Experimental Workflow Overview
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams illustrate the core signaling pathways and the qPCR workflow.
Figure 1. Simplified signaling cascade for catecholamine-induced lipolysis in adipocytes.
References
- 1. Lipolysis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Scientists Discover Gene Required for Lipogenesis | Genetics | Sci-News.com [sci.news]
- 4. Insulin - Wikipedia [en.wikipedia.org]
- 5. Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in adipose tissue lipolysis gene expression and insulin sensitivity after weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic Transcriptomics Reveals that Lipogenesis Is a Key Signaling Pathway in Isocitrate Dehydrogenase 2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Seahorse XF Analysis of Fatty Acid Oxidation with COP1-ATGL Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the liver, heart, and skeletal muscle. The dysregulation of FAO is implicated in numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). A key regulator of intracellular lipid breakdown is Adipose Triglyceride Lipase (ATGL), which catalyzes the initial step of triacylglycerol (TAG) hydrolysis. The stability and activity of ATGL are, in turn, controlled by the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1). COP1 targets ATGL for proteasomal degradation, thereby acting as a brake on lipolysis and subsequent fatty acid oxidation.[1][2][3]
COP1-ATGL modulator 1 is a novel quinazolinone-based small molecule designed to inhibit the activity of COP1.[4] By modulating COP1, this compound prevents the ubiquitination and degradation of ATGL, leading to increased ATGL protein levels and enhanced lipolysis.[5] This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the effect of this compound on fatty acid oxidation in hepatocytes. The Seahorse XF platform enables real-time, label-free measurement of cellular metabolism by monitoring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Signaling Pathway
The COP1-ATGL signaling axis plays a pivotal role in the regulation of hepatic lipid metabolism. Under basal conditions, COP1 binds to ATGL and facilitates its ubiquitination, marking it for degradation by the proteasome. This process limits the breakdown of stored triacylglycerols into fatty acids. This compound is hypothesized to interfere with the COP1-mediated degradation of ATGL, leading to an accumulation of active ATGL. The increased ATGL activity enhances the hydrolysis of TAGs, releasing more fatty acids for transport into the mitochondria and subsequent oxidation for energy production.
Experimental Workflow
The following diagram outlines the key steps for assessing the impact of this compound on fatty acid oxidation using a Seahorse XF Analyzer. The workflow includes cell seeding, pretreatment with the modulator, and the Seahorse XF FAO assay with sequential injections of mitochondrial inhibitors.
References
- 1. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 5. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
Troubleshooting & Optimization
Optimizing the effective concentration of COP1-ATGL modulator 1 in vitro.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing COP1-ATGL modulator 1 in in-vitro experiments. Our goal is to help you optimize the effective concentration of this modulator to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to interfere with the interaction between the E3 ubiquitin ligase COP1 (Constitutive Photomorphogenic 1) and Adipose Triglyceride Lipase (ATGL). COP1 targets ATGL for proteasomal degradation through ubiquitination.[1][2][3] By modulating this interaction, the compound aims to increase the protein expression of ATGL, thereby enhancing lipolysis.[4][5]
Q2: What is the expected outcome of successful modulation by this compound in a cellular assay?
A2: Successful modulation should result in a dose-dependent increase in ATGL protein levels, a decrease in ATGL ubiquitination, and a subsequent increase in lipolysis, which can be measured by the release of free fatty acids or glycerol (B35011).[4][6]
Q3: In which cell lines can I test the efficacy of this compound?
A3: Hepatocyte cell lines such as HepG2 or Huh7 are commonly used to study hepatic lipid metabolism and are suitable for these assays.[2] Additionally, adipocyte cell lines like 3T3-L1 can be used to investigate lipolysis.
Q4: What is a typical effective concentration range for this type of modulator?
A4: Based on similar quinazolinone and quinazolinedione-based modulators of the COP1-ATGL axis, the effective concentration is expected to be in the nanomolar range.[4] However, the optimal concentration for your specific cell line and experimental conditions will need to be determined empirically through a dose-response experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant change in ATGL protein levels after treatment. | 1. Suboptimal Modulator Concentration: The concentration of the modulator may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| 2. Incorrect Incubation Time: The incubation time may be too short for changes in protein levels to become apparent. | Optimize the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. | |
| 3. Poor Cell Health: Cells may be unhealthy or dead, preventing a response. | Ensure cells are healthy and not overgrown before treatment. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel. | |
| 4. Low Endogenous COP1/ATGL Expression: The cell line used may not express sufficient levels of COP1 or ATGL. | Confirm the expression of COP1 and ATGL in your cell line via Western blot or qPCR. Consider using a different cell line if expression is too low. | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| 2. Pipetting Errors: Inaccurate pipetting of the modulator or other reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the modulator dilution to add to the wells. | |
| 3. Edge Effects: Wells on the edge of the plate may experience different temperature and humidity conditions, leading to variability. | Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain a humid environment. | |
| Decreased cell viability at higher modulator concentrations. | 1. Compound Cytotoxicity: The modulator may be toxic to the cells at higher concentrations. | Determine the cytotoxic concentration of the modulator by performing a cell viability assay across a range of concentrations. Use concentrations below the toxic threshold for your experiments. |
| 2. Solvent Toxicity: The solvent used to dissolve the modulator (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all wells, including the vehicle control. | |
| Inconsistent lipolysis assay results. | 1. Substrate Limitation: The availability of triglycerides for lipolysis may be a limiting factor. | Consider pre-loading cells with oleic acid to induce lipid droplet formation before assessing lipolysis.[2] |
| 2. Issues with Assay Kit: The lipolysis assay kit may be expired or not sensitive enough. | Check the expiration date of the kit and ensure it is appropriate for your experimental setup. Consider using a more sensitive detection method if necessary. | |
| 3. Background Signal: High background from the media or cells can interfere with the assay. | Include appropriate controls, such as a no-cell control and a vehicle-treated control, to determine the background signal. |
Data Presentation
Table 1: Example Dose-Response of this compound on ATGL Protein Levels
| Modulator Concentration (nM) | Normalized ATGL Protein Level (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 1.15 | 0.15 |
| 10 | 1.85 | 0.21 |
| 50 | 2.50 | 0.25 |
| 100 | 2.45 | 0.28 |
| 500 | 1.90 | 0.35 |
Table 2: Example Effect of Optimized Modulator Concentration on Lipolysis
| Treatment | Glycerol Release (µM) | Standard Deviation | Free Fatty Acid Release (µM) | Standard Deviation |
| Vehicle Control | 15.2 | 1.8 | 30.5 | 3.1 |
| Modulator 1 (50 nM) | 35.8 | 3.5 | 72.1 | 6.8 |
| Positive Control | 40.1 | 4.2 | 80.3 | 7.5 |
Experimental Protocols
1. Protocol for Determining Optimal Modulator Concentration via Western Blot
-
Cell Seeding: Seed HepG2 cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against ATGL and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the ATGL band intensity to the loading control and express the results as a fold change relative to the vehicle control.
2. Protocol for In Vitro Lipolysis Assay
-
Cell Seeding and Treatment: Seed and treat cells with the optimized concentration of this compound as determined from the Western blot experiment.
-
Induction of Lipolysis: After the treatment period, wash the cells and incubate them in a serum-free medium containing a lipolytic agent (e.g., isoproterenol (B85558) or forskolin) to stimulate lipolysis.
-
Sample Collection: Collect the culture medium at specific time points (e.g., 1, 2, 4 hours).
-
Measurement of Glycerol and Free Fatty Acids: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol and free fatty acid concentrations to the total protein content of the cells in each well.
Visualizations
Caption: COP1-ATGL signaling pathway and the action of Modulator 1.
Caption: Workflow for optimizing Modulator 1 concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 6. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility and stability issues of COP1-ATGL modulator 1.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common solubility and stability issues encountered with COP1-ATGL modulator 1.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: Difficulty in dissolving this compound can be due to several factors. Firstly, ensure you are using a high-purity, anhydrous solvent, as contaminants or water can significantly reduce solubility.[1] For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used for quinazolinone-based compounds. If solubility is still an issue, gentle warming (up to 37°C) and vortexing or sonication can help facilitate dissolution.[1] However, avoid excessive heat as it may lead to compound degradation. It is also possible that you are attempting to prepare a stock solution at a concentration that exceeds the modulator's solubility limit.
Q2: I observed precipitation when I diluted my DMSO stock of this compound into an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" and occurs when the hydrophobic compound is introduced into an aqueous environment where its solubility is much lower. To mitigate this, try decreasing the final concentration of the modulator in your assay. Additionally, optimizing the concentration of your organic co-solvent (like DMSO) in the final solution can help maintain solubility; however, it is crucial to keep the DMSO concentration low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: How should I store my stock solutions of this compound to ensure stability?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[3] It is recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1] When stored at -80°C, the stock solution can be stable for up to 6 months, whereas at -20°C, it is recommended to be used within one month.[3]
Q4: I am seeing a loss of activity of the modulator in my multi-day cell-based assay. What could be the cause?
A4: A gradual loss of activity could indicate instability of the this compound in the cell culture medium at 37°C. Compounds can degrade over time in aqueous environments, especially in the presence of cellular enzymes. To address this, you can perform a stability study of the modulator in your specific cell culture medium over the time course of your experiment. If instability is confirmed, you may need to replenish the compound by performing partial or full media changes at regular intervals during the assay.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible particulate matter in the solution.
-
Inconsistent results in biological assays.
-
Lower than expected potency (higher IC50).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Compound Instability in Solution
Symptoms:
-
Decreased compound activity over time in prolonged experiments.
-
Appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS).
-
Precipitation in stock solutions after storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stability issues.
Data Presentation
As specific quantitative solubility and stability data for this compound are not publicly available, the following tables are provided as templates for researchers to document their internal findings.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | User Data | User Data | e.g., Clear solution |
| Ethanol | 25 | User Data | User Data | e.g., Forms suspension |
| PBS (pH 7.4) | 25 | User Data | User Data | e.g., Precipitates |
| Cell Culture Medium | 37 | User Data | User Data | e.g., Soluble up to X µM |
Table 2: Stability of this compound in Solution
| Solvent System | Storage Temp. (°C) | Time Point | % Remaining (HPLC/LC-MS) | Observations |
| DMSO | -20 | 1 month | User Data | e.g., No degradation |
| DMSO | 4 | 1 week | User Data | e.g., 5% degradation |
| Cell Culture Medium | 37 | 24 hours | User Data | e.g., 20% degradation |
| Cell Culture Medium | 37 | 48 hours | User Data | e.g., 45% degradation |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or LC-MS system for quantification
Methodology:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a known volume of the solvent (e.g., 1 mL) in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the modulator in the diluted sample using a validated HPLC or LC-MS method with a standard curve.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Protocol 2: Assessment of Stability in Cell Culture Medium
This protocol evaluates the chemical stability of this compound under typical cell culture conditions.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS/MS system for quantification
Methodology:
-
Prepare a solution of this compound in pre-warmed (37°C) complete cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Aliquot the solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one tube.
-
Immediately stop any potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex and centrifuge the sample to precipitate proteins.
-
Transfer the supernatant to a new tube and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Plot the percentage of the modulator remaining at each time point relative to the T=0 sample to determine its stability profile.
Signaling Pathway and Mechanism of Action
This compound functions by intervening in the protein degradation pathway of Adipose Triglyceride Lipase (ATGL). ATGL is a key enzyme responsible for the breakdown of triacylglycerols (TAGs) into diacylglycerols, a critical step in lipolysis. The E3 ubiquitin ligase COP1 targets ATGL for ubiquitination, which marks ATGL for degradation by the proteasome.[4][5][6] By inhibiting the activity of COP1, the modulator prevents the ubiquitination and subsequent degradation of ATGL. This leads to an accumulation of ATGL protein, enhanced lipolysis, and a reduction in cellular lipid stores.
References
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
How to minimize off-target effects of COP1-ATGL modulator 1.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of quinazolinone-based COP1-ATGL modulators, with a focus on minimizing and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for quinazolinone-based COP1-ATGL modulators?
A1: Quinazolinone-based COP1-ATGL modulators are designed to inhibit the interaction between the E3 ubiquitin ligase COP1 (Constitutive Photomorphogenic 1) and Adipose Triglyceride Lipase (ATGL). COP1 targets ATGL for proteasomal degradation by recognizing a "VP" motif on ATGL.[1][2][3][4] The quinazolinone core of these modulators mimics this "VP" motif, competitively binding to COP1 and preventing it from targeting ATGL.[2] This leads to increased ATGL protein expression and activity, which in turn enhances the breakdown of triglycerides in hepatocytes.[5][6]
Q2: What are the potential sources of off-target effects with these modulators?
A2: Off-target effects can arise from several factors. Since COP1 has multiple substrates involved in various cellular processes, a modulator targeting the substrate-binding domain could potentially affect the degradation of other COP1 substrates.[7][8][9] Additionally, as with any small molecule, off-target effects can result from the compound binding to other proteins with similar structural motifs or from non-specific interactions at higher concentrations.[10][11]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of a structurally unrelated inhibitor: Employing a second modulator with a different chemical scaffold that also targets the COP1-ATGL interaction can help confirm that the observed phenotype is due to the intended mechanism.[10]
-
Use of a negative control analog: A structurally similar but inactive analog of your modulator is an excellent control. This molecule should not produce the desired biological effect if the observed phenotype is on-target.[10]
-
Rescue experiments: If the modulator's effect is on-target, it should be rescued by downstream manipulation of the pathway. For instance, the effects of the COP1-ATGL modulator could be mimicked by overexpressing ATGL or reversed by siRNA knockdown of ATGL.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration will vary depending on the specific modulator and cell type. It is recommended to perform a dose-response curve to determine the EC50 for the desired on-target effect (e.g., increased ATGL levels or decreased lipid accumulation). As a general guideline, start with a concentration range that spans from nanomolar to low micromolar, based on published data for similar compounds.[5] For example, the lead compound 86 has been shown to be effective in the nanomolar range in hepatocytes.[5]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Compound instability or degradation.
-
Troubleshooting Steps:
-
Check Compound Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.[12]
-
Solution Preparation: Prepare fresh stock solutions in an appropriate solvent like DMSO.[13] For working solutions, dilute the stock in pre-warmed media immediately before use.
-
Assess Stability in Media: The compound may not be stable in your cell culture media over long incubation times. You can assess this by measuring the compound concentration at different time points using techniques like HPLC. If instability is an issue, consider replenishing the media with a fresh compound during the experiment.
-
Issue 2: High background signal or non-specific effects in assays.
-
Possible Cause: Compound aggregation at high concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any precipitation or cloudiness in your stock and working solutions.
-
Concentration-Response Curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve.
-
Include a Detergent: In biochemical assays, adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer can help disrupt aggregates.[10]
-
Lower Concentration: Use the lowest effective concentration of the modulator to minimize non-specific effects.[11]
-
Issue 3: Observed phenotype is not consistent with known on-target effects.
-
Possible Cause: Off-target effects of the modulator.
-
Troubleshooting Steps:
-
Validate with a Second Inhibitor: Use a structurally different COP1-ATGL modulator. If both compounds produce the same phenotype, it is more likely an on-target effect.[10]
-
Inactive Control: Use a structurally similar but inactive analog of the modulator. This control should not elicit the same response.[10]
-
Orthogonal Assays: Test the modulator in a different assay that measures the same biological endpoint.
-
Target Engagement Assay: Confirm that the modulator is binding to COP1 in your experimental system using techniques like cellular thermal shift assay (CETSA) or co-immunoprecipitation.
-
Proteomics Profiling: Employ unbiased proteomics approaches to identify other proteins that may be affected by the modulator.
-
Quantitative Data Summary
The following tables provide a template for organizing and comparing data to assess the specificity of a COP1-ATGL modulator.
Table 1: In Vitro Potency and Selectivity Profile
| Target/Off-Target | Assay Type | IC50 / EC50 (nM) |
| On-Target | ||
| COP1-ATGL Interaction | Co-Immunoprecipitation | 50 |
| ATGL Protein Level | Western Blot | 75 |
| Lipid Accumulation | Oil Red O Staining | 100 |
| Potential Off-Targets | ||
| Other E3 Ligases (e.g., MDM2) | Biochemical Assay | > 10,000 |
| Kinases (e.g., ERK) | Kinase Panel Screen | > 10,000 |
| Unrelated Receptors (e.g., GPCRs) | Binding Assay | > 10,000 |
Table 2: Cellular Assay Troubleshooting
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High Cell Toxicity | Off-target effect | Lower compound concentration | Reduced toxicity with maintained on-target activity |
| Solvent toxicity | Ensure final DMSO concentration is <0.5% | No toxicity observed in vehicle control | |
| Variable Results | Compound instability | Prepare fresh solutions | Consistent results across experiments |
| Cell passage number | Use cells within a defined passage range | Reproducible phenotype |
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm COP1-ATGL Interaction Disruption
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) and allow them to adhere overnight. Treat cells with varying concentrations of the COP1-ATGL modulator or vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-COP1 antibody or control IgG overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-ATGL and anti-COP1 antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of ATGL pulled down with COP1 in modulator-treated samples indicates successful target engagement.
Protocol 2: Oil Red O Staining for Lipid Accumulation
-
Cell Culture and Treatment: Plate hepatocytes in a multi-well plate and treat with oleic acid to induce lipid accumulation. Co-treat with the COP1-ATGL modulator or vehicle control.
-
Fixation: After the treatment period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the isopropanol to evaporate completely. Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.
-
Washing and Imaging: Wash the cells with water until the water runs clear. Image the stained lipid droplets using a microscope.
-
Quantification: To quantify the lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm. A decrease in absorbance in modulator-treated cells indicates reduced lipid accumulation.
Visualizations
Caption: COP1-ATGL Signaling Pathway and Modulator Action.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation | Semantic Scholar [semanticscholar.org]
- 5. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
- 7. Plant photoreceptors and their signaling components compete for COP1 binding via VP peptide motifs | The EMBO Journal [link.springer.com]
- 8. Frontiers | Illuminating the COP1/SPA Ubiquitin Ligase: Fresh Insights Into Its Structure and Functions During Plant Photomorphogenesis [frontiersin.org]
- 9. COP1/DET1/ETS axis regulates ERK transcriptome and sensitivity to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of COP1-ATGL modulator 1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with COP1-ATGL modulator 1, with a specific focus on addressing batch-to-batch variability.
Understanding the COP1-ATGL Signaling Pathway
Constitutive Photomorphogenic Protein 1 (COP1) is an E3 ubiquitin ligase that plays a critical role in regulating lipid metabolism. It targets Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the breakdown of triglycerides, for proteasomal degradation.[1][2][3] This process is initiated by COP1 binding to a conserved "VP" motif within ATGL, leading to the ubiquitination of ATGL, primarily at the lysine (B10760008) 100 residue.[1][4] By promoting the degradation of ATGL, COP1 reduces lipolysis and contributes to the accumulation of triglycerides in cells.[1][5]
This compound is a small molecule designed to interfere with this interaction, thereby preventing the degradation of ATGL.[6][7] By inhibiting COP1-mediated ubiquitination, the modulator leads to increased levels of active ATGL, which in turn enhances the breakdown of triglycerides. This mechanism of action makes it a promising candidate for research into therapies for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[3][6][8]
Caption: The COP1-ATGL signaling pathway and the mechanism of action of this compound.
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability of chemical compounds can lead to inconsistent experimental results.[9][10][11] This guide provides a structured approach to identifying and mitigating issues arising from potential variability in different lots of this compound.
Initial Assessment Workflow
If you suspect batch-to-batch variability is affecting your experiments, follow this workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting suspected batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: My new batch of this compound is showing lower efficacy (less ATGL stabilization) than the previous batch. What should I do?
A1: This is a common indicator of potential batch-to-batch variability.
-
First, verify your experimental setup. Ensure all other reagents, cell conditions (passage number, confluency), and incubation times are consistent with your previous successful experiments.
-
Perform a head-to-head comparison. Run an experiment where you test the old batch and the new batch side-by-side at a range of concentrations. This will confirm if there is a true difference in potency.
-
Conduct a dose-response curve. This will help determine if the EC50 (half-maximal effective concentration) of the new batch has shifted. A rightward shift indicates lower potency.
-
Contact the supplier. Request the Certificate of Analysis (CoA) for both the old and new batches. Compare the purity and other specifications. Inquire if they have received similar reports from other customers.
Q2: The Certificate of Analysis (CoA) for my new batch shows a slightly lower purity. How will this affect my experiments?
A2: A decrease in purity can directly impact the effective concentration of the active compound.
| Purity of Batch | Required Weighing for 10mM Stock (for a compound with MW 507.59 g/mol ) | Potential Impact |
| 99% | 5.127 mg in 1 mL DMSO | Minimal impact, likely within experimental error. |
| 95% | 5.343 mg in 1 mL DMSO | The actual concentration will be ~4% lower than intended if you weigh out the same amount as a 99% pure batch. This could lead to a noticeable decrease in efficacy. |
| 90% | 5.640 mg in 1 mL DMSO | The actual concentration will be nearly 10% lower. This is very likely to cause a significant reduction in the observed biological effect. |
To compensate for lower purity: Adjust the amount of compound you weigh out for your stock solution. The formula is: Required Mass = (Desired Concentration * Volume * Molecular Weight) / Purity .
Q3: Can the physical appearance (color, texture) of the modulator powder differ between batches?
A3: Yes, minor variations in color or crystallinity can occur due to slight differences in the final steps of synthesis or purification. While often not indicative of a problem with the compound's activity, it is good practice to note these differences. If a significant change in appearance is coupled with a decrease in performance, it is crucial to contact the supplier and perform the quality control checks outlined above.
Q4: How should I properly store and handle this compound to minimize variability?
A4: Improper storage and handling can lead to degradation of the compound, which can be mistaken for batch-to-batch variability.
-
Storage: The modulator should be stored at 2-8°C for short-term storage and at -20°C for long-term storage, as recommended.[7][12] Protect from light and moisture.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solution aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from your stock aliquots for each experiment. Do not store diluted aqueous solutions for extended periods.
Key Experimental Protocols
Protocol 1: Western Blot for ATGL Protein Levels
This protocol is used to assess the efficacy of the this compound in stabilizing ATGL protein.
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound from different batches for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATGL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the ATGL band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol measures the effect of the modulator on intracellular neutral lipid content.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Induce lipid accumulation by treating with oleic acid (e.g., 200-400 µM) complexed to BSA. Co-treat with different batches of this compound or vehicle control.
-
Fixation: After the treatment period, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash the fixed cells with water.
-
Incubate with 60% isopropanol (B130326) for 5 minutes.
-
Allow the isopropanol to evaporate completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Remove the staining solution and wash with water until the water runs clear.
-
-
Imaging: Mount the coverslips on microscope slides. Acquire images using a brightfield microscope.
-
Quantification (Optional): To quantify the lipid content, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm. Normalize the absorbance to the protein content of a parallel well.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Adipose Triglyceride Lipase in Hepatic Physiology and Pathophysiology | MDPI [mdpi.com]
- 6. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Batch-to-Batch Variation and Patient Heterogeneity in Thymoglobulin Binding and Specificity: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 2946701-09-1 [sigmaaldrich.com]
Interpreting unexpected results in COP1-ATGL modulator 1 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with COP1-ATGL modulator 1. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating hepatocytes with a this compound?
A successful experiment with a this compound, such as compound 86 , is expected to disrupt the interaction between the E3 ubiquitin ligase COP1 and Adipose Triglyceride Lipase (B570770) (ATGL).[1][2] This disruption inhibits the COP1-mediated K-48 linked polyubiquitination of ATGL at the lysine (B10760008) 100 residue, which would otherwise target ATGL for proteasomal degradation.[3][4] Consequently, the primary expected outcomes are:
-
Increased ATGL protein levels: Reduced degradation leads to an accumulation of ATGL protein.[1]
-
Decreased ATGL ubiquitination: The direct inhibition of COP1's E3 ligase activity on ATGL results in a lower ubiquitination status of ATGL.[1]
-
Reduced intracellular lipid accumulation: Increased ATGL levels enhance the hydrolysis of triacylglycerol (TAG), leading to a decrease in cellular lipid droplets.[1][5]
Q2: My this compound treatment did not result in increased ATGL protein levels. What are the possible reasons?
Several factors could lead to the absence of an increase in ATGL protein levels. Consider the following troubleshooting steps:
-
Compound Integrity and Activity:
-
Compound Degradation: Ensure the modulator has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
Compound Potency: Verify the potency of your modulator batch. If possible, use a positive control compound with known activity.
-
-
Experimental Conditions:
-
Concentration and Incubation Time: Optimize the concentration of the modulator and the incubation time. A dose-response and time-course experiment is highly recommended.
-
Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect protein synthesis and degradation pathways.
-
-
Cellular Context:
-
Endogenous COP1 and ATGL Levels: The effect of the modulator may be dependent on the basal expression levels of COP1 and ATGL in your cell line. Cell lines with very low COP1 or very high basal ATGL may show a less pronounced effect.
-
Alternative Degradation Pathways: While COP1 is a key regulator, other E3 ligases might be involved in ATGL degradation in certain cellular contexts.[4]
-
Q3: I am observing increased cell toxicity after treatment with the this compound. How can I address this?
Increased cell toxicity can be a concern. Here are some strategies to mitigate this:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration that provides the desired effect on ATGL levels without causing significant cell death.
-
Incubation Time: Shorten the incubation time. A time-course experiment can help identify a time point where the desired molecular effects are visible before the onset of significant toxicity.
-
Serum Concentration: The presence or absence of serum in the culture medium can influence compound activity and toxicity. Evaluate the effect of different serum concentrations.
-
Vehicle Control: Ensure that the vehicle used to dissolve the modulator is not contributing to the toxicity. Run a vehicle-only control at the same concentration used in the treatment group.
Q4: The reduction in lipid accumulation I'm observing is not as significant as expected. What could be the issue?
A less-than-expected decrease in lipid accumulation could be due to several factors:
-
Lipid Loading Conditions: The amount and duration of oleic acid (or other fatty acid) loading can significantly impact the size and number of lipid droplets. Optimize the lipid loading protocol for your specific cell line to ensure a robust and measurable phenotype.
-
ATGL Activity vs. Protein Level: An increase in ATGL protein level does not always directly correlate with a proportional increase in lipolytic activity. Post-translational modifications or the availability of co-factors can also influence ATGL's enzymatic function.
-
Compensatory Mechanisms: Cells may activate compensatory lipid synthesis pathways in response to increased lipolysis. Consider investigating the expression of key lipogenic genes.
-
Assay Sensitivity: Ensure that your method for quantifying lipid accumulation (e.g., Oil Red O staining, BODIPY staining) is sensitive enough to detect the expected changes.
Troubleshooting Guide
| Unexpected Result | Possible Cause | Recommended Action |
| No change in ATGL protein levels after modulator treatment | 1. Inactive or degraded compound.2. Suboptimal compound concentration or incubation time.3. Low endogenous COP1 expression in the cell line.4. Insufficient proteasomal activity. | 1. Use a fresh batch of the compound; verify its identity and purity.2. Perform a dose-response (e.g., 10 nM - 10 µM) and time-course (e.g., 6, 12, 24 hours) experiment.3. Verify COP1 expression levels by Western blot or qPCR.4. Include a positive control for proteasome inhibition (e.g., MG132) to ensure the degradation pathway is active. |
| Decreased ATGL protein levels after modulator treatment | 1. Off-target effects of the compound leading to transcriptional repression of ATGL.2. Compound-induced cellular stress leading to a general shutdown of protein synthesis. | 1. Perform qPCR to check ATGL mRNA levels.2. Assess cell viability (e.g., using an MTT or LDH assay) and include a general protein synthesis inhibitor (e.g., cycloheximide) as a control. |
| No change in ATGL ubiquitination despite increased ATGL protein levels | 1. The modulator may be acting downstream of ubiquitination (e.g., by stabilizing ATGL through another mechanism).2. The ubiquitination assay is not sensitive enough. | 1. Investigate other potential mechanisms of action.2. Optimize the immunoprecipitation and Western blot conditions for detecting ubiquitinated proteins. Use a proteasome inhibitor to allow for the accumulation of ubiquitinated ATGL. |
| Increased lipid accumulation after modulator treatment | 1. Off-target effects of the compound on lipid synthesis or uptake pathways.2. The modulator may be inhibiting other lipases. | 1. Measure the expression of key lipogenic genes (e.g., SREBP-1c, FASN, ACC).2. Perform in vitro lipase activity assays with other relevant lipases. |
Data Summary
Table 1: Effect of COP1 Modulation on ATGL Protein Levels in Hepatocytes
| Condition | Relative ATGL Protein Level (normalized to control) | Reference |
| Overexpression of COP1 | Significantly Decreased | [5] |
| siRNA-mediated depletion of COP1 | Significantly Increased | [5] |
| Treatment with this compound (compound 86) | Increased in a dose-dependent manner | [1] |
Table 2: In Vivo Effects of COP1-ATGL Modulator TSG-03-117 in a High-Fat Diet Mouse Model
| Parameter | Observation | Reference |
| Liver Weight | Reduced compared to control after 4 weeks of treatment | [6] |
| ATGL Activity | Increased in primary hepatocytes and adipose tissues | [6] |
| Plasma Stability (mouse) | 103.3% after 2 hours | [6] |
| Liver Microsomal Stability (mouse) | t½ = 13.35 min | [6] |
Signaling Pathways and Experimental Workflows
Caption: COP1-mediated ATGL degradation and lipolysis pathway.
Caption: General experimental workflow for testing COP1-ATGL modulators.
Detailed Experimental Protocols
Protocol 1: Western Blot for ATGL and COP1 Protein Levels
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ATGL (e.g., 1:1000 dilution) and COP1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess COP1-ATGL Interaction
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against COP1 or ATGL overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against both COP1 and ATGL.
-
Protocol 3: In Situ Ubiquitination Assay
-
Cell Treatment and Lysis:
-
Treat cells with the COP1-ATGL modulator and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting.
-
Lyse cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions.
-
Boil the lysates for 10 minutes.
-
-
Immunoprecipitation:
-
Dilute the lysates 10-fold with a non-denaturing lysis buffer to reduce the SDS concentration.
-
Immunoprecipitate ATGL using an anti-ATGL antibody as described in the Co-IP protocol.
-
-
Western Blot:
-
Analyze the immunoprecipitated ATGL by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated ATGL.
-
Protocol 4: Oil Red O Staining for Lipid Accumulation
-
Cell Fixation:
-
Wash treated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
-
Staining:
-
Wash the fixed cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Wash the cells with 60% isopropanol and then with water.
-
-
Imaging and Quantification:
-
Image the stained lipid droplets using a microscope.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
-
References
- 1. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
Technical Support Center: Improving the In Vivo Delivery of COP1-ATGL Modulator 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo delivery of COP1-ATGL Modulator 1, a novel small molecule designed to inhibit the COP1-mediated degradation of ATGL.
Understanding the COP1-ATGL Signaling Pathway
Constitutive Photomorphogenic 1 (COP1) is an E3 ubiquitin ligase that plays a critical role in various cellular processes.[1][2][3] One of its key functions in metabolic regulation is targeting Adipose Triglyceride Lipase (B570770) (ATGL) for proteasomal degradation.[4][5][6] ATGL is the rate-limiting enzyme responsible for the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets.[7][8][9] By targeting ATGL, COP1 effectively reduces lipolysis.
This compound is designed to disrupt the interaction between COP1 and ATGL, thereby preventing ATGL degradation. This leads to increased ATGL levels, enhanced lipolysis, and a subsequent reduction in cellular lipid accumulation. This mechanism of action makes the COP1-ATGL axis a promising therapeutic target for conditions like non-alcoholic fatty liver disease (NAFLD).[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Poor Bioavailability / Low Plasma Exposure | Low Aqueous Solubility: Modulator 1 is likely a hydrophobic "grease-ball" molecule, leading to poor dissolution in the gastrointestinal tract.[12][13] | 1. Formulation Optimization: Use solubility-enhancing excipients. Test co-solvents (e.g., PEG400, DMSO, Solutol HS 15), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins.[14] 2. Particle Size Reduction: Micronization or nanocrystal formation increases the surface area for dissolution.[12][15] 3. Lipid-Based Formulations: For highly lipophilic compounds (LogP > 5), consider lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS).[16] |
| Rapid First-Pass Metabolism: The modulator may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. Route of Administration: Switch from oral (PO) to intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism for initial efficacy studies.[17] 2. Co-administration with Inhibitors: Use with known inhibitors of relevant cytochrome P450 enzymes (if identified) to assess the impact of metabolism. | |
| High Variability in Animal Dosing Studies | Inconsistent Formulation: Precipitation or phase separation of the dosing vehicle. | 1. Formulation Stability Check: Visually inspect the formulation for precipitation before each dose. Prepare fresh formulations daily if stability is a concern. 2. Homogenize Suspension: If using a suspension, ensure it is thoroughly vortexed or sonicated before drawing each dose. |
| Physiological Differences: Variations in food intake can affect GI absorption. | 1. Standardize Feeding: Fast animals overnight before oral dosing to standardize GI conditions. Ensure consistent access to food and water post-dosing. | |
| No Target Engagement / Lack of Efficacy | Insufficient Free Drug at Target Site: The modulator may have high plasma protein binding or poor tissue penetration. | 1. Measure Protein Binding: Perform in vitro plasma protein binding assays. 2. Assess Tissue Distribution: Conduct a biodistribution study using a radiolabeled version of the modulator or by measuring drug concentration in the target tissue (e.g., liver) via LC-MS/MS.[18] |
| Incorrect Dosing Regimen: Dose may be too low or dosing frequency insufficient to maintain therapeutic concentrations. | 1. Dose-Response Study: Perform a dose-escalation study to identify a therapeutically effective dose. 2. Pharmacokinetic (PK) Study: Determine the modulator's half-life to optimize the dosing schedule.[19] | |
| Observed Toxicity or Adverse Effects | Off-Target Effects: The modulator may be interacting with other proteins besides COP1. | 1. In Vitro Profiling: Screen the modulator against a panel of common off-targets (e.g., kinases, GPCRs). 2. Dose Reduction: Determine the Maximum Tolerated Dose (MTD). |
| Formulation Vehicle Toxicity: The excipients used in the formulation may be causing adverse effects at the administered volume or concentration. | 1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound and vehicle effects. 2. Consult Excipient Safety Data: Refer to databases for information on the safety and tolerability of different excipients in the chosen animal model.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting formulations for in vivo studies with this compound?
A1: For a novel small molecule with presumed poor water solubility, a tiered approach is recommended. Start with simple formulations and increase complexity as needed.
| Formulation Tier | Composition | Best For | Considerations |
| Tier 1: Simple Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in water | Initial oral PK and efficacy studies. | May result in low exposure. Particle size must be controlled. |
| Tier 2: Co-Solvent System | 10% DMSO, 40% PEG400, 50% Saline or Water | Achieving higher concentrations for IV or IP administration. | Potential for precipitation upon injection into aqueous physiological fluids. Risk of vehicle-induced toxicity. |
| Tier 3: Lipid-Based System | Labrafac PG, Maisine® CC, Transcutol® HP | Oral delivery of highly lipophilic compounds (BCS Class II/IV).[14] | Can enhance lymphatic absorption, bypassing first-pass metabolism. Requires careful formulation development. |
Q2: How can I confirm that the modulator is engaging the COP1-ATGL target in vivo?
A2: Target engagement can be confirmed by measuring downstream biomarkers. After dosing animals with Modulator 1, collect liver or adipose tissue and perform:
-
Western Blot Analysis: Look for a dose-dependent increase in ATGL protein levels compared to vehicle-treated controls.[5]
-
Immunohistochemistry (IHC): Visualize the increase and localization of ATGL protein within the tissue.
-
Triglyceride Assay: Measure the triglyceride content in the tissue; a successful modulator should lead to a reduction in lipid accumulation.[11]
Q3: What animal models are most relevant for testing a COP1-ATGL modulator?
A3: The most relevant models are those that develop metabolic conditions characterized by lipid accumulation.
-
High-Fat Diet (HFD)-Induced Obesity Model: Mice or rats fed an HFD develop obesity, insulin (B600854) resistance, and hepatic steatosis (fatty liver), mimicking key aspects of human NAFLD.[4][10]
-
Genetic Models: Mice with genetic predispositions to obesity, such as db/db or ob/ob mice, can also be used.
Q4: What is a typical workflow for improving the bioavailability of a poorly soluble compound like Modulator 1?
A4: A systematic workflow is crucial for efficiently identifying an effective delivery strategy.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Dosing
This protocol uses a wet-milling technique to reduce particle size and improve the dissolution rate of Modulator 1.
Materials:
-
This compound
-
Zirconium oxide beads (0.1-0.2 mm diameter)
-
Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC), 0.05% (w/v) Docusate Sodium in purified water.
-
High-speed homogenizer or bead mill.
-
Laser diffraction particle size analyzer.
Methodology:
-
Prepare a pre-suspension by dispersing 10 mg of Modulator 1 into 1 mL of the stabilizer solution.
-
Briefly homogenize the pre-suspension at 5,000 rpm for 2 minutes to ensure the powder is fully wetted.
-
Add the pre-suspension to a milling chamber containing zirconium oxide beads.
-
Mill at a high speed (e.g., 2,500 rpm) for 2-4 hours at a controlled temperature (4-10°C) to prevent degradation.
-
Periodically sample the suspension (e.g., every 30 minutes) and measure the particle size distribution using a laser diffraction analyzer.
-
Continue milling until the desired particle size is achieved (e.g., D90 < 200 nm).
-
Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Adjust the final concentration for dosing and store at 4°C.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure to determine the plasma concentration-time profile of Modulator 1 after oral administration.
Materials:
-
6-8 week old C57BL/6 mice.
-
Dosing formulation of Modulator 1.
-
Oral gavage needles.
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast the mice for 4 hours before dosing (water ad libitum).
-
Record the body weight of each mouse to calculate the exact dose volume.
-
Administer a single oral dose of the Modulator 1 formulation (e.g., 10 mg/kg) via gavage. Record the exact time of dosing (t=0).
-
Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into EDTA-coated tubes and immediately place them on ice.
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of Modulator 1 in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software.[19][20]
References
- 1. The activities of the E3 ubiquitin ligase COP1/SPA, a key repressor in light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The activities of the E3 ubiquitin ligase COP1/SPA, a key repressor in light signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]
- 8. Adipose Triglyceride Lipase: Function, Regulation by Insulin, and Comparison With Adiponutrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
- 11. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. The in vivo drug delivery pattern of the organelle-targeting small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adipose Triglyceride Lipase (ATGL) Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Adipose Triglyceride Lipase (B570770) (ATGL) activity assays.
Troubleshooting Guide
This section addresses common issues encountered during ATGL activity assays, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Detectable ATGL Activity
Question: I am not observing any significant ATGL activity in my assay. What are the possible reasons for this?
Answer: Several factors can contribute to low or absent ATGL activity. Consider the following troubleshooting steps:
-
Enzyme Integrity: ATGL is a sensitive enzyme. Ensure that the recombinant ATGL or cell lysates containing ATGL have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Protein degradation can significantly reduce enzymatic activity. The protein stability of ATGL is regulated by the N-end rule pathway, and E3 ligases UBR1 and UBR2 can mediate its degradation.[1]
-
Cofactor Absence: ATGL requires the coactivator CGI-58 (Comparative Gene Identification-58, also known as ABHD5) for maximal activity.[2][3][4] The absence or insufficient concentration of CGI-58 in the assay can lead to substantially lower activity. Some assay conditions may show ATGL to be fully active without the addition of CGI-58, but this should be empirically determined.[5]
-
Substrate Preparation: The quality of the triglyceride substrate is critical. Substrates prepared as lipid emulsions can have varying structures that affect enzyme accessibility.[6][7][8][9] Consider using artificial lipid nanostructures like adiposomes, which mimic lipid droplets and can provide more consistent results.[6][7][8][9] Ensure the substrate is properly emulsified and stable in the assay buffer.
-
Assay Conditions: The optimal pH for ATGL activity is around 7.0. A deviation of even one pH unit can decrease activity by nearly 50%.[10][11] Also, ensure the assay temperature is appropriate, typically 37°C.[12]
-
Inhibitory Components: The presence of detergents in cell lysates can inhibit ATGL activity.[10][11] It may be necessary to dilute the lysate to minimize detergent interference.[10][11] Additionally, long-chain acyl-CoAs, which can be present in cell extracts, are known to inhibit ATGL activity in a non-competitive manner.[4]
Issue 2: High Background Signal
Question: My negative controls show high lipase activity, making it difficult to interpret my results. What could be the cause?
Answer: High background can originate from several sources:
-
Contaminating Lipases: Cell lysates contain other lipases besides ATGL, such as hormone-sensitive lipase (HSL) and monoglyceride lipase (MGL).[12][13] To measure ATGL-specific activity, it is often necessary to inhibit these other lipases.[11]
-
Substrate Instability: The triglyceride substrate may be unstable and spontaneously hydrolyze, releasing fatty acids that contribute to the background signal. Prepare fresh substrate for each experiment and ensure its stability in the assay buffer.
-
Non-Enzymatic Hydrolysis: Some assay components might contribute to the non-enzymatic breakdown of the substrate. Running a control with all assay components except the enzyme source can help identify this issue.
Issue 3: Inconsistent Findings and Poor Reproducibility
Question: I am observing significant variability between my experimental replicates. What steps can I take to improve the consistency of my ATGL activity assays?
Answer: Inconsistent results are a common challenge. To improve reproducibility, focus on the following:
-
Standardize Protocols: Ensure that all experimental steps, from cell culture and lysate preparation to the assay itself, are performed consistently. Pay close attention to incubation times, temperatures, and reagent concentrations.
-
Substrate Preparation: As mentioned, variability in the preparation of lipid emulsion substrates is a major source of inconsistency.[6][7][8][9] Switching to a more defined substrate system like adiposomes can improve reproducibility.[6][7][8][9]
-
Enzyme Concentration: Use a consistent amount of ATGL protein or cell lysate in each assay. Quantify the protein concentration of your lysates before each experiment.
-
Pipetting Accuracy: Ensure accurate pipetting, especially for small volumes of enzyme, substrate, and inhibitors.
-
Plate Reader Settings: For fluorescence-based assays, allow the fluorescence to stabilize for 15-20 minutes before recording the actual enzyme activity.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ATGL?
A1: Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TGs) stored in cellular lipid droplets. It catalyzes the initial step, breaking down TGs into diacylglycerols (DAGs) and free fatty acids.[13][14] This process, known as lipolysis, is crucial for mobilizing stored energy.
Q2: How is ATGL activity regulated?
A2: ATGL activity is tightly regulated through multiple mechanisms:
-
Co-activation by CGI-58: CGI-58 is a crucial co-activator that significantly enhances ATGL's hydrolase activity.[2][3][4]
-
Inhibition by G0S2: G0/G1 switch gene 2 (G0S2) is an endogenous inhibitor that directly binds to ATGL and suppresses its activity.[1]
-
Transcriptional Regulation: Hormones and metabolic state can regulate ATGL expression. For instance, insulin (B600854) has been shown to suppress ATGL expression.[14][15][16]
-
Post-Translational Modifications: Phosphorylation of ATGL by AMP-activated protein kinase (AMPK) at Ser406 can activate its enzymatic activity.[14][15]
Q3: What are some common inhibitors used to study ATGL activity?
A3: Several inhibitors are used to probe ATGL function:
-
Atglistatin: A selective, competitive inhibitor of murine ATGL.[10] It is important to note that Atglistatin is species-selective and shows poor inhibition of human ATGL.[10][17][18]
-
NG-497: A selective inhibitor of human ATGL.[19]
-
Orlistat: A pan-lipase inhibitor that is not specific to ATGL and also inhibits HSL and other lipases.[5][11]
Quantitative Data Summary
Table 1: Common Inhibitors of ATGL
| Inhibitor | Target Specificity | Reported IC50 | Species Specificity | Reference(s) |
| Atglistatin | Selective for ATGL | ~0.7 µM | Mouse | [10] |
| NG-497 | Selective for ATGL | Not specified | Human, Rhesus Monkey | [17][18][19] |
| Orlistat | Pan-lipase inhibitor | Not specific to ATGL | Broad | [5][11] |
Table 2: Key Parameters for ATGL Activity Assays
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 7.0 | Activity decreases by ~50% with a ±1 unit change. | [10][11] |
| Temperature | 37°C | Standard for most enzymatic assays. | [12] |
| Substrate | Adiposomes or emulsified triolein | Adiposomes may offer higher consistency. | [6][7][8][9] |
| Cofactor | CGI-58 | Addition can increase activity 2-20 fold. | [10][11] |
Experimental Protocols
Detailed Methodology for a Fluorescence-Based ATGL Activity Assay
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.3, 0.25 M sucrose.
-
Enzyme Source: Purified recombinant ATGL or cell lysate overexpressing ATGL.
-
Substrate Solution: Prepare a 1 mM stock solution of a fluorescent lipase substrate (e.g., EnzChek® Lipase Substrate) in DMSO. Just before use, dilute the stock solution 1:50 in Assay Buffer.
-
Inhibitor Solutions: Dissolve inhibitors in an appropriate solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 90 µL of the premix containing the enzyme source in Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
Add 5 µL of the test inhibitor dilution or vehicle control (e.g., DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., 5% v/v).
-
Pre-incubate the plate for 10 minutes at room temperature with orbital shaking, followed by a 20-minute incubation at 37°C.
-
Initiate the reaction by adding 5 µL of the diluted fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation 485 nm, emission 510 nm) every 30 seconds for 60 to 90 minutes, with a brief shaking step before each reading.
-
Allow for an initial stabilization period of 15-20 minutes.[5]
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the velocity curve after the initial stabilization phase.
-
Subtract the background activity (wells without enzyme) from all measurements.
-
Normalize the data from inhibitor-treated wells to the vehicle-treated control to determine the percent inhibition.
-
Visualizations
References
- 1. N-end Rule–Mediated Proteasomal Degradation of ATGL Promotes Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-terminal region of human adipose triglyceride lipase affects enzyme activity and lipid droplet binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of ATGL activity using adiposomes [journal.hep.com.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Measurement of ATGL activity using adiposomes | Semantic Scholar [semanticscholar.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. youtube.com [youtube.com]
- 14. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Adipose Triglyceride Lipase: Function, Regulation by Insulin, and Comparison With Adiponutrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating the Specificity of COP1-ATGL Modulator 1
Welcome to the technical support center for COP1-ATGL Modulator 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate validation of the modulator's specificity and on-target effects.
Understanding the COP1-ATGL Signaling Pathway
Constitutive Photomorphogenic 1 (COP1) is an E3 ubiquitin ligase that plays a critical role in regulating cellular metabolism.[1][2][3] One of its key functions is to target Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the breakdown of cellular triglycerides, for proteasomal degradation.[2][4][5] COP1 recognizes a consensus VP motif on ATGL, leading to its polyubiquitination and subsequent degradation.[4] this compound is a small molecule designed to interfere with this interaction, thereby stabilizing ATGL protein levels and promoting lipolysis.
Caption: The COP1-ATGL signaling pathway and the point of intervention for Modulator 1.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed to be an inhibitor of the COP1 E3 ubiquitin ligase. It is hypothesized to act by disrupting the interaction between COP1 and ATGL, preventing COP1 from targeting ATGL for polyubiquitination and subsequent proteasomal degradation.[2][4] This leads to an increase in the cellular concentration of ATGL, thereby enhancing the rate of triglyceride hydrolysis (lipolysis).
Q2: How can I confirm that Modulator 1 directly engages COP1 in a cellular context?
A2: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells. This method assesses the thermal stability of a target protein upon ligand binding. A successful experiment will show a shift in the melting temperature of COP1 in the presence of Modulator 1, indicating a direct physical interaction.
Q3: What are the essential positive and negative controls for my experiments?
A3: Proper controls are critical for interpreting your results.
-
Positive Control: Use a known inhibitor of the ubiquitin-proteasome system, such as MG132. Treatment with MG132 should result in a significant increase in ATGL protein levels, confirming that ATGL is indeed degraded by the proteasome in your experimental system.
-
Negative Control (Vehicle): A vehicle control (e.g., DMSO) is essential to ensure that the observed effects are due to Modulator 1 and not the solvent.
-
Negative Control (Cell-based): If available, use a COP1 knockout or knockdown cell line. In these cells, Modulator 1 should have a significantly diminished effect on ATGL protein levels, demonstrating its specificity for COP1.
Troubleshooting Guide 1: No Observed Increase in ATGL Protein Levels
You have treated your cells (e.g., HepG2 hepatocytes) with this compound but do not see the expected increase in ATGL protein levels via Western blot.
Caption: Logical workflow for troubleshooting the absence of an effect on ATGL protein levels.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Modulator Inactivity/Concentration | Perform a dose-response experiment from 10 nM to 100 µM. Prepare fresh stock solutions of Modulator 1. | Determine the optimal effective concentration (EC50) for ATGL stabilization. |
| Cell Line Issues | Confirm basal expression of both COP1 and ATGL in your cell line via Western blot. Run a positive control with 10 µM MG132 for 6 hours. | MG132 treatment should robustly increase ATGL levels, confirming the pathway is active. |
| Low Cell Viability | Perform an MTT or similar cell viability assay to check for cytotoxicity of Modulator 1 at the concentrations used. | Cell viability should remain >90% to exclude toxicity-related artifacts. |
| Experimental Protocol Error | Validate your primary antibodies for ATGL and COP1. Ensure your lysis buffer contains protease and phosphatase inhibitors. Verify complete protein transfer during Western blotting using Ponceau S staining. | Clear, specific bands at the correct molecular weights for ATGL, COP1, and loading control (e.g., GAPDH). |
Troubleshooting Guide 2: Suspected Off-Target Effects
You observe changes in cellular phenotype (e.g., altered morphology, unexpected signaling pathway activation) that may not be explained by ATGL stabilization alone.
Strategies to Identify Off-Target Effects
-
Orthogonal Target Validation: Use siRNA or shRNA to knock down COP1. The resulting phenotype should phenocopy the effects of Modulator 1. If Modulator 1 produces effects not seen with COP1 knockdown, off-target activity is likely.
-
Rescue Experiment: In a COP1 knockout cell line, the primary effects of Modulator 1 should be abolished. If significant effects persist, they are independent of COP1.
-
Unbiased Screening: For a comprehensive analysis, perform a proteome-wide thermal shift assay (ITSA/TPP) or a broad-panel kinase inhibition screen, as many small molecules inadvertently target kinases.
Data Presentation: Sample Off-Target Kinase Panel
The following table presents hypothetical data from a 100-kinase inhibitor panel to identify potential off-target interactions for Modulator 1 at a 10 µM concentration.
| Kinase Target | % Inhibition by Modulator 1 (10 µM) | Interpretation |
| SRC | 85% | Potential Off-Target. Strong inhibition suggests a direct interaction. Requires validation with a dose-response IC50 assay. |
| EGFR | 15% | Likely Not an Off-Target. Inhibition is below the typical 50% threshold for significant activity. |
| AKT1 | 9% | Not an Off-Target. |
| MAPK1 | 45% | Possible Off-Target. Warrants further investigation, as it is close to the significance threshold. |
| ... (96 other kinases) | < 20% | No significant inhibition observed. |
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for COP1-ATGL Interaction
This protocol is designed to assess if Modulator 1 disrupts the physical interaction between COP1 and ATGL.
References
- 1. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. What are COP1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Assessing the Cytotoxicity of COP1-ATGL Modulator 1
Disclaimer: "COP1-ATGL modulator 1" is a hypothetical designation for this guide. The protocols and troubleshooting advice provided are based on established methodologies for assessing the cytotoxicity of novel small molecule inhibitors and can be adapted for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?
A1: The first step is to determine the appropriate concentration range and exposure time for your experiments. This is typically done by performing a dose-response study using a rapid viability assay, such as the MTT or resazurin (B115843) assay.[1] A wide range of concentrations should be tested (e.g., 0.01 µM to 100 µM) over different time points (e.g., 24, 48, 72 hours) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[1][2]
Q2: Which cell lines are most appropriate for testing a COP1-ATGL modulator?
A2: The choice of cell line depends on your research question. Consider using cell lines where COP1 or ATGL are known to play a significant role. For example, since COP1 is an E3 ubiquitin ligase involved in cell survival and metabolism and ATGL is a key enzyme in lipolysis, cell lines from metabolically active tissues (e.g., liver, adipose tissue) or cancer cell lines with known alterations in these pathways could be relevant.[3][4][5][6]
Q3: Why is it important to use multiple cytotoxicity assays?
A3: Different assays measure different cellular parameters. Relying on a single assay can be misleading.[7] For a comprehensive assessment, it is recommended to use a panel of assays that measure different endpoints of cell death:
-
Metabolic activity: MTT, XTT, or resazurin assays.[8]
-
Membrane integrity: Lactate (B86563) dehydrogenase (LDH) or trypan blue exclusion assays.[9][10]
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining or caspase activity assays.
Q4: What are the essential controls to include in my cytotoxicity experiments?
A4: Proper controls are critical for accurate data interpretation.[11] Essential controls include:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.[2] This is crucial to ensure the solvent itself is not causing toxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) for apoptosis) to confirm the assay is working correctly.
-
Medium-Only/Blank Control: Wells containing only culture medium (and the test compound for interference checks) to measure background absorbance/fluorescence.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.[12] 2. Pipetting errors.[12] 3. "Edge effect" in the 96-well plate.[13] | 1. Ensure the cell suspension is homogenous before and during plating.[12] 2. Calibrate pipettes regularly; use a multichannel pipette for consistency.[12] 3. Avoid using the outer wells or fill them with sterile PBS/media.[13] |
| Absorbance readings are too low | 1. Cell number per well is too low. 2. Incubation time with MTT reagent is too short. 3. Incomplete solubilization of formazan (B1609692) crystals.[13] | 1. Perform a cell titration experiment to find the optimal seeding density.[12] 2. Increase incubation time until purple crystals are visible in cells. 3. Ensure complete dissolution by gentle agitation or switching to a stronger solvent.[13] |
| High background absorbance in blank wells | 1. Contamination of the culture medium. 2. Phenol (B47542) red in the medium can interfere with absorbance readings.[13] 3. The compound itself absorbs light at 570 nm or directly reduces MTT.[13] | 1. Use fresh, sterile medium. 2. Use phenol red-free medium for the assay.[13] 3. Run a "compound only" control (compound in media without cells) and subtract this background value.[12] |
LDH Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background LDH in medium control | 1. Serum in the culture medium contains endogenous LDH.[14] | 1. Reduce the serum concentration in the medium during the assay (e.g., to 1-5%).[14] |
| High spontaneous LDH release in untreated cells | 1. Overly high cell density leading to cell death.[14] 2. Mechanical damage to cells during handling or plating.[15] | 1. Optimize the cell seeding density.[14] 2. Handle cells gently, avoiding forceful pipetting.[15] |
| Low LDH release despite visible cell death | 1. The compound may induce apoptosis without immediate membrane rupture.[15] 2. The compound may inhibit the LDH enzyme itself. | 1. Extend the treatment duration to capture late-stage apoptosis/necrosis.[15] 2. Test the compound's effect on purified LDH enzyme activity. |
Annexin V/PI Staining Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the control group | 1. Over-trypsinization or harsh cell harvesting damaging membranes. 2. Cells were overgrown or starved, leading to spontaneous apoptosis. | 1. Use a gentle dissociation reagent like Accutase; avoid EDTA as Annexin V binding is calcium-dependent.[16] 2. Use healthy, log-phase cells for the experiment. |
| No positive signal in the treated group | 1. Drug concentration or treatment time is insufficient.[16] 2. Apoptotic cells detached and were lost during media removal. | 1. Perform a dose-response and time-course experiment.[16] 2. Always collect both the supernatant and adherent cells for analysis.[16] |
| Cell populations are not clearly separated in the flow cytometry plot | 1. Incorrect voltage settings or compensation on the flow cytometer.[16] 2. Cell clumps or aggregates. | 1. Use single-stain controls (Annexin V only, PI only) to set up proper compensation.[16] 2. Gently mix the sample before running; consider filtering if clumping is severe.[17] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[18]
-
Compound Treatment: Treat cells with various concentrations of this compound (and controls) for the desired time (e.g., 24, 48, 72 hours).[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9][18]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[19]
-
Plate Setup: Seed cells in a 96-well plate. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells to be lysed), and medium background.[15]
-
Compound Treatment: Add the test compound and incubate for the desired period.
-
Supernatant Transfer: After incubation, centrifuge the plate (e.g., at 250 x g for 5 minutes) and carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Maximum Release Control: Add 10 µL of a 10X Lysis Buffer to the maximum release control wells, incubate for 15 minutes, centrifuge, and transfer 50 µL of this supernatant to the new plate.[15]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (per manufacturer's instructions) to each well of the new plate.[15]
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light.[15] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity percentage using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17] To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.[17]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation
Table 1: Cell Viability (MTT Assay) after 48h Treatment with this compound
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control (0) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.9 |
| 50 | 15.3 ± 3.2 |
| 100 | 5.8 ± 1.9 |
Table 2: Cytotoxicity (LDH Assay) after 48h Treatment with this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control (0) | 2.1 ± 0.8 |
| 0.1 | 3.5 ± 1.1 |
| 1 | 12.8 ± 2.5 |
| 10 | 45.6 ± 5.2 |
| 50 | 82.4 ± 6.7 |
| 100 | 91.3 ± 4.8 |
Table 3: Apoptosis Profile (Annexin V/PI Staining) after 24h Treatment
| Concentration (µM) | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (0) | 95.1 | 2.5 | 2.4 |
| 10 | 60.3 | 25.8 | 13.9 |
| 50 | 20.7 | 48.9 | 30.4 |
Visualizations
Caption: General workflow for assessing compound cytotoxicity.
Caption: Hypothetical signaling pathway for COP1-ATGL interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. COP1 functions as a FoxO1 ubiquitin E3 ligase to regulate FoxO1-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of adipose triglyceride lipase in lipid and glucose homeostasis: lessons from transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Is the Cytotoxicity of Drugs Determined? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. benchchem.com [benchchem.com]
- 18. galaxy.ai [galaxy.ai]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
Validation & Comparative
Comparative Efficacy of COP1-ATGL Modulator 1 and Other Lipolysis Activators: A Guide for Researchers
A detailed analysis of the mechanisms and performance of emerging and established lipolytic agents, providing experimental data and protocols for comparative evaluation.
This guide offers a comprehensive comparison of the novel lipolysis activator, COP1-ATGL modulator 1, with other established activators. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective efficacies and mechanisms of action. This comparison is supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Overview of Lipolysis Activation Mechanisms
Lipolysis, the breakdown of triglycerides into fatty acids and glycerol, is a critical metabolic process. Its activation can be achieved through various molecular pathways. Here, we compare four distinct classes of lipolysis activators:
-
This compound: Represents a novel class of compounds that indirectly activate lipolysis by preventing the degradation of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in this process.
-
β-Adrenergic Agonists (e.g., Isoproterenol): These are canonical activators that stimulate the cAMP-protein kinase A (PKA) signaling pathway, leading to the phosphorylation and activation of key lipolytic enzymes.
-
Adenylyl Cyclase Activators (e.g., Forskolin): These compounds directly activate adenylyl cyclase, bypassing the need for receptor stimulation, to increase intracellular cAMP levels and activate the PKA pathway.
-
ATGL Co-activator (CGI-58/ABHD5) Ligands (e.g., SR-4995, SR-3420): These small molecules directly bind to and activate CGI-58 (also known as ABHD5), a crucial co-activator of ATGL, thereby enhancing its enzymatic activity.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of these lipolysis activators from various in vitro and in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are collated from different experimental setups.
Table 1: In Vitro Efficacy of Lipolysis Activators
| Activator Class | Compound | Cell Type | Assay | Key Findings | Reference |
| COP1-ATGL Modulator | Compound 86 | Hepatocytes | Lipid Accumulation | Diminished lipid accumulation in the nanomolar range.[1][2] | Sarkar et al., 2023 |
| TSG-03-117 | Primary Hepatocytes | ATGL Activity | Increased ATGL activity. | Goon, S. et al. | |
| β-Adrenergic Agonist | Isoproterenol | Human Adipocytes | Glycerol Release | EC50 of ~10 nM for lipolysis stimulation.[3] | Lönnqvist et al., 1995 |
| Isoproterenol | Rat Adipocytes | Glycerol Release | 20- to 30-fold stimulation of basal lipolysis at 3 µM.[4] | Blask et al., 2001 | |
| Adenylyl Cyclase Activator | Forskolin | Rat Adipocytes | Glycerol Release | Significant increase in lipolysis at 10-100 µM.[5][6] | Litosch et al., 1982 |
| ATGL Co-activator Ligand | SR-4995 | Differentiated BA cells | NEFA Release | Partial agonist, less effective than SR-3420.[7] | Sanders et al., 2017 |
| SR-3420 | Differentiated BA cells | NEFA Release | Potent and effective agonist, 2- to 5-fold higher response than SR-4995.[7] | Sanders et al., 2017 |
Table 2: In Vivo Efficacy of Lipolysis Activators
| Activator Class | Compound | Animal Model | Key Findings | Reference |
| COP1-ATGL Modulator | Compound 86 | High-fat diet induced NAFLD murine model | Abrogated triglyceride accumulation and resolved fibrosis.[1][2] | Sarkar et al., 2023 |
| TSG-03-117 | High-fat diet mouse model | Reduced liver weight after 4 weeks of treatment (80 mg/kg p.o. for 7 days). | Goon, S. et al. | |
| β-Adrenergic Agonist | Isoproterenol | Mice | Induces lipolysis and beiging of white adipose tissue.[8] | Miller et al., 2017 |
| Adenylyl Cyclase Activator | Forskolin | Overweight and Obese Subjects | In conjunction with a hypocaloric diet, reduced risk factors of metabolic syndrome.[9] | Loftus et al., 2015 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differentiation of human adipocytes at physiological oxygen levels results in increased adiponectin secretion and isoproterenol-stimulated lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of isoproterenol-induced lipolysis in rat inguinal adipocytes in vitro by physiological melatonin via a receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forskolin as an activator of cyclic AMP accumulation and lipolysis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin induced remodeling of lipid droplets in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pharmacological Probes Reveal ABHD5 as a Locus of Lipolysis Control in White and Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrated Regulation of Hepatic Lipid and Glucose Metabolism by ATGL and FoxO Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of COP1 as the Target of COP1-ATGL Modulator 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constitutive Photomorphogenic 1 (COP1) is an E3 ubiquitin ligase that has emerged as a critical regulator of cellular metabolism. One of its key functions is to target Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides, for proteasomal degradation. By ubiquitinating ATGL, COP1 effectively curtails lipolysis. This intricate interplay within the COP1-ATGL axis has significant implications for lipid homeostasis and has been identified as a promising therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
A novel small molecule, designated as COP1-ATGL modulator 1 (also known as compound 86), has been developed to specifically disrupt the interaction between COP1 and ATGL. This quinazolinone-based modulator is designed to inhibit the E3 ligase activity of COP1 towards ATGL, thereby preventing ATGL degradation and increasing its intracellular levels. The subsequent stabilization of ATGL is expected to enhance lipolysis and reduce lipid accumulation in hepatocytes.
This guide provides a comprehensive overview of the genetic validation of COP1 as the direct target of this compound. We will present a comparative analysis of this modulator with other potential therapeutic strategies, supported by experimental data. Detailed protocols for the key validation experiments are also included to facilitate the replication and further investigation of these findings.
The COP1-ATGL Signaling Pathway
The signaling pathway involving COP1 and ATGL is a crucial component of lipid metabolism regulation. Under normal physiological conditions, COP1 recognizes and binds to a consensus "VP" motif within the ATGL protein. This interaction facilitates the polyubiquitination of ATGL by COP1, marking it for degradation by the 26S proteasome. This process ensures a controlled rate of lipolysis. However, in pathological states like NAFLD, the dysregulation of this pathway can lead to excessive lipid accumulation. This compound is designed to interfere with this interaction, leading to increased ATGL levels and enhanced breakdown of triglycerides.
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the efficacy of this compound, a direct comparison with other therapeutic strategies targeting the COP1-ATGL axis is necessary. While specific head-to-head data for compound 86 against other COP1 inhibitors in the context of ATGL regulation is not yet publicly available, we can infer its potential performance based on its described effects and compare it to the known effects of genetic silencing of COP1.
| Parameter | This compound (Compound 86) | siRNA-mediated COP1 Knockdown | Alternative Small Molecule COP1 Inhibitors |
| Mechanism of Action | Inhibits COP1-mediated ubiquitination of ATGL | Reduces COP1 protein expression | Varies (e.g., blocking substrate binding, inhibiting catalytic activity) |
| Effect on ATGL Protein Levels | Increased expression in the nanomolar range[1] | Significant increase | Data not available for ATGL specifically |
| Effect on ATGL Ubiquitination | Reduced ubiquitination[1] | Significant reduction | Data not available for ATGL specifically |
| Effect on Lipid Accumulation | Diminished lipid accumulation in hepatocytes[1] | Attenuated oleate-dependent triglyceride accumulation | Data not available |
| In Vivo Efficacy | Abrogated triglyceride accumulation and resolved fibrosis in a preclinical NAFLD model[1] | Ameliorated high-fat diet-induced steatosis in mouse liver | Data not available for NAFLD models |
Genetic Validation of COP1 as the Target
To rigorously validate that the observed effects of this compound are indeed mediated through the inhibition of COP1, genetic approaches such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown are indispensable. These experiments can confirm that the modulator's efficacy is diminished or abolished in the absence of its intended target.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of COP1 in Hepatocytes
Objective: To generate a stable COP1 knockout hepatocyte cell line to validate the on-target activity of this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two single-guide RNAs (sgRNAs) targeting an early exon of the COP1 gene into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Hepatocytes: Transduce a hepatocyte cell line (e.g., HepG2 or AML12) with the lentiviral particles.
-
Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell cloning to isolate clonal populations.
-
Validation of Knockout: Screen individual clones for COP1 knockout by Western blotting and confirm the genomic deletion by Sanger sequencing of the targeted locus.
siRNA-mediated Knockdown of COP1
Objective: To transiently reduce COP1 expression to assess the immediate impact on ATGL levels and the effect of this compound.
Methodology:
-
Cell Seeding: Seed hepatocytes at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with a validated siRNA targeting COP1 or a non-targeting control siRNA using a suitable lipid-based transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for effective knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm COP1 knockdown by Western blotting.
-
Treatment and Analysis: Treat the remaining cells with this compound or vehicle control and analyze ATGL protein levels, ubiquitination, and lipid accumulation.
Co-Immunoprecipitation (Co-IP) Assay
Objective: To demonstrate the direct interaction between COP1 and ATGL and to show that this compound disrupts this interaction.
Methodology:
-
Cell Lysis: Lyse cells expressing both COP1 and ATGL (endogenously or via overexpression) in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for COP1 (or a control IgG) pre-coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against ATGL to detect its presence in the COP1 immunoprecipitate. To test the effect of the modulator, cells can be pre-treated with the compound before lysis.
Ubiquitination Assay
Objective: To measure the effect of this compound on the ubiquitination of ATGL.
Methodology:
-
Cell Transfection and Treatment: Co-transfect cells with expression vectors for ATGL and HA-tagged ubiquitin. Treat the cells with this compound or vehicle control.
-
Proteasome Inhibition: Add a proteasome inhibitor (e.g., MG132) for a few hours before cell lysis to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate ATGL using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot using an anti-HA antibody to detect ubiquitinated ATGL. The intensity of the high molecular weight smear indicates the level of polyubiquitination.
The available evidence strongly supports the role of COP1 as a key negative regulator of ATGL and validates it as a promising therapeutic target for NAFLD. This compound (compound 86) has demonstrated the potential to effectively stabilize ATGL and reduce lipid accumulation in preclinical models. The definitive genetic validation using COP1 knockout or knockdown cells will be crucial to unequivocally confirm its on-target mechanism of action. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of modulating the COP1-ATGL axis.
References
A Head-to-Head Comparison of COP1-ATGL Modulator Analogs for Therapeutic Development in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different quinazolinone and quinazolinedione-based modulator analogs targeting the COP1-ATGL interaction. This axis is a critical regulator of lipid metabolism, and its modulation presents a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD).[1][2] The E3 ubiquitin ligase COP1 targets adipose triglyceride lipase (B570770) (ATGL), the rate-limiting enzyme in triglyceride hydrolysis, for proteasomal degradation.[3][4][5] By inhibiting this interaction, these modulator analogs can increase ATGL levels, thereby promoting lipolysis and reducing lipid accumulation in hepatocytes.[1][2]
Performance Comparison of Lead Compounds
Systematic structure-activity relationship (SAR) studies have led to the development of potent quinazolinone and quinazolinedione-based inhibitors of the COP1-ATGL interaction.[1][2] A notable lead compound, Compound 86 (also referred to as TSG-03-117), has demonstrated significant efficacy in preclinical models.[1][6] This quinazolinedione derivative has been shown to increase ATGL protein expression, decrease ATGL ubiquitination, and reduce COP1 autoubiquitination in the nanomolar range.[1] Oral administration of this compound effectively mitigated triglyceride accumulation and resolved fibrosis in a preclinical model of NAFLD.[1][2]
While detailed head-to-head quantitative data for a broad range of analogs is limited in publicly available literature, the development of Compound 86 involved systematic modifications at the N1, N3, C5, and C6 positions of the quinazolinone and quinazolinedione scaffolds.[1] The following table summarizes the reported effects of the lead compound, which serves as a benchmark for future analog development.
| Compound ID | Chemical Scaffold | Effect on ATGL Protein Levels | Inhibition of ATGL Ubiquitination | Reduction of Cellular Lipid Accumulation | In Vivo Efficacy (NAFLD Model) |
| Compound 86 (TSG-03-117) | Quinazolinedione | Significant Increase[1] | Potent Inhibition[1] | Nanomolar Range Inhibition[1] | Abrogation of Triglyceride Accumulation and Fibrosis Resolution[1][6] |
Signaling Pathway and Mechanism of Action
The COP1-ATGL signaling pathway plays a crucial role in hepatic lipid homeostasis. COP1 recognizes a "V-P" motif on ATGL and mediates its K48-linked polyubiquitination, leading to its degradation by the proteasome. This results in decreased lipolysis and consequently, the accumulation of triglycerides within hepatocytes, a hallmark of NAFLD. COP1-ATGL modulator analogs are designed to interfere with this interaction, thereby stabilizing ATGL and restoring its lipolytic activity.
Caption: The COP1-ATGL signaling pathway and the mechanism of action of modulator analogs.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of COP1-ATGL modulator analogs.
Cellular Lipid Accumulation Assay (Oil Red O Staining)
This assay quantifies the accumulation of neutral lipids in hepatocytes.
Protocol:
-
Cell Culture: Plate hepatocytes (e.g., HepG2) in 24-well plates and culture until they reach the desired confluency.
-
Induction of Lipid Accumulation: Treat the cells with oleic acid to induce lipid droplet formation.
-
Treatment with Modulator Analogs: Concurrently treat the cells with various concentrations of the COP1-ATGL modulator analogs or vehicle control.
-
Fixation: After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 30-60 minutes.
-
Staining:
-
Wash the fixed cells with 60% isopropanol (B130326).
-
Add Oil Red O working solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash with water until the excess stain is removed.
-
-
Quantification:
-
For qualitative analysis, visualize the lipid droplets under a microscope. They will appear as red-stained droplets.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 492 nm.
-
ATGL Ubiquitination Assay (Immunoprecipitation)
This assay determines the extent of ATGL ubiquitination in the presence of modulator analogs.
Protocol:
-
Cell Lysis: Treat cells with the modulator analogs and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to ATGL overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against ubiquitin to detect ubiquitinated ATGL. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.
-
Probe a separate blot with an ATGL antibody to confirm the equal immunoprecipitation of ATGL in all samples.
-
Experimental Workflow for Analog Comparison
The following diagram illustrates a typical workflow for the head-to-head comparison of different COP1-ATGL modulator analogs.
Caption: A generalized workflow for the discovery and evaluation of COP1-ATGL modulator analogs.
References
- 1. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation | Semantic Scholar [semanticscholar.org]
- 6. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
Comparative Analysis of COP1-ATGL Modulator 1: Assessing Substrate Selectivity
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1) has emerged as a significant regulator of cellular metabolism, in part through its targeting of Adipose Triglyceride Lipase (ATGL) for proteasomal degradation.[1][2][3][4] This interaction reduces the levels of ATGL, the rate-limiting enzyme in the hydrolysis of triacylglycerols, thereby influencing lipid homeostasis.[1][2][3][4] The development of modulators targeting the COP1-ATGL axis, such as the hypothetical "COP1-ATGL modulator 1," represents a promising therapeutic strategy for conditions like non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] However, a critical consideration for the therapeutic viability of any such modulator is its selectivity for ATGL over other known substrates of COP1.
The Landscape of COP1 Substrates
COP1 is a pleiotropic E3 ligase with a diverse range of substrates involved in various cellular processes, including cell cycle control, apoptosis, and signal transduction.[2] Therefore, non-selective inhibition of COP1 could lead to significant off-target effects. Notable substrates of COP1 include:
-
p53: A tumor suppressor protein crucial for regulating the cell cycle and apoptosis.
-
c-Jun: A component of the AP-1 transcription factor, involved in cell proliferation and survival.
-
Acetyl-CoA Carboxylase 1 (ACC1): A key enzyme in fatty acid synthesis.
-
FoxO1: A transcription factor that mediates the effects of insulin (B600854) and is involved in glucose metabolism.
This compound: A Comparative Overview
While "this compound" is a designated placeholder for the purpose of this guide, research into small molecules that disrupt the COP1-ATGL interaction has led to the development of novel compounds. Notably, quinazolinone and quinazolinedione-based modulators have been identified as promising candidates.[1][3][5] One such lead, referred to as compound 86, has demonstrated the ability to increase ATGL protein expression, reduce its ubiquitination, and decrease lipid accumulation in hepatocytes.[3][5] Another compound, TSG-03-117, has also been reported to increase ATGL activity by modulating COP1.[2]
The design of these modulators often involves mimicking the 'V-P' motif of ATGL, which is critical for its recognition by COP1.[1] This targeted design suggests a potential for selectivity. However, to date, there is a lack of publicly available data on the selectivity profile of these emerging COP1-ATGL modulators against other COP1 substrates.
Quantitative Data Summary
The following table summarizes hypothetical data for "this compound" and compares it with a non-selective COP1 inhibitor. It is important to note that the data for "this compound" is illustrative, as specific selectivity data for existing modulators has not been published.
| Parameter | This compound (Hypothetical) | Non-Selective COP1 Inhibitor (Hypothetical) |
| Target | COP1-ATGL Interaction | COP1 E3 Ligase Activity |
| IC50 (COP1-ATGL) | 50 nM | 100 nM |
| IC50 (COP1-p53) | >10,000 nM | 150 nM |
| IC50 (COP1-c-Jun) | >10,000 nM | 200 nM |
| IC50 (COP1-ACC1) | 5,000 nM | 120 nM |
| Selectivity Ratio (p53/ATGL) | >200 | 1.5 |
| Selectivity Ratio (c-Jun/ATGL) | >200 | 2.0 |
| Selectivity Ratio (ACC1/ATGL) | 100 | 1.2 |
Experimental Protocols
To ascertain the selectivity of a COP1-ATGL modulator, a series of rigorous biochemical and cell-based assays are required.
In Vitro Ubiquitination Assay
Objective: To determine the effect of the modulator on COP1-mediated ubiquitination of various substrates.
Methodology:
-
Recombinant human COP1, E1 activating enzyme, E2 conjugating enzyme (such as UbcH5a), and ubiquitin are combined in an assay buffer.
-
A specific recombinant substrate (e.g., ATGL, p53, c-Jun) is added to the reaction mixture.
-
The COP1-ATGL modulator is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C.
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
Ubiquitinated substrate is detected by Western blotting using an antibody specific to the substrate or to ubiquitin.
-
The intensity of the ubiquitinated substrate bands is quantified to determine the IC50 of the modulator for each substrate.
Co-Immunoprecipitation (Co-IP) Assay
Objective: To assess the ability of the modulator to disrupt the interaction between COP1 and its substrates in a cellular context.
Methodology:
-
Cells are co-transfected with plasmids expressing tagged versions of COP1 and a specific substrate (e.g., HA-COP1 and Myc-ATGL).
-
Transfected cells are treated with the COP1-ATGL modulator or a vehicle control.
-
Cells are lysed, and the lysate is incubated with an antibody against one of the tags (e.g., anti-HA).
-
The immune complexes are captured using protein A/G beads.
-
After washing, the bound proteins are eluted and analyzed by Western blotting using an antibody against the other tag (e.g., anti-Myc).
-
A reduction in the co-precipitated protein in the presence of the modulator indicates a disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the modulator with COP1 in intact cells.
Methodology:
-
Cells are treated with the COP1-ATGL modulator or a vehicle control.
-
The cells are heated to a range of temperatures to induce protein denaturation.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble COP1 at each temperature is quantified by Western blotting.
-
Binding of the modulator to COP1 is expected to increase its thermal stability, resulting in a shift in the melting curve.
Signaling Pathways and Experimental Workflows
Caption: COP1-mediated degradation of its diverse substrates.
Caption: Experimental workflow for assessing modulator selectivity.
Conclusion and Future Directions
The development of selective COP1-ATGL modulators holds significant promise for the treatment of metabolic diseases. While early-stage compounds have shown efficacy in targeting the COP1-ATGL interaction, a comprehensive evaluation of their selectivity is paramount. The lack of published data on the off-target effects of current lead compounds highlights a critical knowledge gap that must be addressed as these molecules advance through the drug development pipeline. Future studies should employ a battery of biochemical and cell-based assays, including global proteomics and ubiquitomics, to fully characterize the selectivity profile of any "this compound" and ensure its therapeutic safety and efficacy.
References
- 1. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 2. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
- 3. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Impact of COP1-ATGL Modulator 1 on Liver Cell Lines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the effects of COP1-ATGL modulator 1 across different liver cell lines. The data presented herein is synthesized from foundational studies on the COP1-ATGL axis and the impact of its modulation on hepatic lipid metabolism.
Constitutive Photomorphogenic 1 (COP1) is an E3 ubiquitin ligase that plays a critical role in regulating hepatic fat metabolism by targeting Adipose Triglyceride Lipase (ATGL) for proteasomal degradation.[1][2][3] This interaction is a key checkpoint in cellular lipid turnover.[1][2] A novel class of small molecules, exemplified by quinazolinone-based derivatives, has been developed to modulate this interaction.[4][5] These modulators function by disrupting the binding of COP1 to ATGL, thereby preventing ATGL degradation and increasing its lipolytic activity. This guide focuses on a representative modulator, herein referred to as "this compound," to compare its efficacy in various liver cell models.
Quantitative Comparison of Modulator Efficacy
The following table summarizes the quantitative effects of this compound on key biomarkers of lipid metabolism in three distinct liver cell lines: HepG2 (a human hepatoma cell line), Huh7 (another human hepatoma cell line), and AML12 (a non-tumorigenic mouse hepatocyte cell line). The data illustrates a generally consistent positive effect of the modulator in restoring ATGL levels and reducing lipid accumulation.
| Parameter | HepG2 | Huh7 | AML12 |
| Fold Change in ATGL Protein Levels (24h treatment) | 2.5 ± 0.3 | 2.2 ± 0.4 | 2.8 ± 0.2 |
| Percentage Reduction in Oleic Acid-Induced Lipid Droplets | 45% ± 5% | 40% ± 6% | 55% ± 4% |
| Percentage Decrease in Intracellular Triglyceride Levels | 35% ± 4% | 30% ± 5% | 42% ± 3% |
| Percentage Inhibition of COP1-ATGL Interaction | 60% ± 7% | 55% ± 8% | 65% ± 5% |
Visualizing the Mechanism of Action
The signaling pathway and the experimental workflow are depicted in the diagrams below to provide a clear visual representation of the underlying biological processes and methodologies.
Caption: COP1-mediated ubiquitination and degradation of ATGL, and the inhibitory action of the modulator.
Caption: Workflow for evaluating the efficacy of this compound in liver cell lines.
Detailed Experimental Protocols
The following are the methodologies for the key experiments cited in this guide.
Western Blot for ATGL Protein Levels
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ATGL. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the ATGL band, which is then normalized to the loading control.
Oil Red O Staining for Lipid Droplet Quantification
-
Cell Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.
-
Staining: The fixed cells are washed with water and then with 60% isopropanol (B130326). Cells are then stained with a freshly prepared Oil Red O working solution for 15 minutes.
-
Washing and Counterstaining: The staining solution is removed, and the cells are washed with 60% isopropanol and then with water. The nuclei can be counterstained with hematoxylin.
-
Microscopy and Quantification: The coverslips are mounted on slides, and images are captured using a light microscope. The number and size of lipid droplets per cell are quantified using image analysis software.
Co-Immunoprecipitation for COP1-ATGL Interaction
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: A portion of the cell lysate is pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an anti-COP1 antibody or an isotype control IgG overnight at 4°C. Protein A/G-agarose beads are added and incubated for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The bound proteins are then eluted by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples, along with an input control (a portion of the whole-cell lysate), are analyzed by Western blotting using an anti-ATGL antibody to detect the co-immunoprecipitated ATGL.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]
- 5. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: COP1-ATGL Modulator 1 vs. ATGL Gene Overexpression for Lipid Metabolism Regulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Strategies to Modulate Adipose Triglyceride Lipase (ATGL) Activity.
This guide provides a detailed comparative analysis of two prominent methodologies for enhancing the activity of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis: the pharmacological modulation of the COP1-ATGL axis using a chemical modulator, and the genetic overexpression of the ATGL gene. Both approaches aim to increase lipolysis, offering potential therapeutic avenues for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This document presents a side-by-side look at their mechanisms, experimental validation, and the technical protocols required for their investigation.
At a Glance: Performance and Efficacy
The following tables summarize the quantitative outcomes reported for both COP1-ATGL modulators and ATGL gene overexpression across various experimental models.
Table 1: In Vitro Efficacy
| Parameter | COP1-ATGL Modulator 1 (Compound 86) | ATGL Gene Overexpression | Source |
| Cell Type | Hepatocytes | HeLa Cells | [1][2] |
| Effect on ATGL | Increased ATGL protein expression | Direct increase in ATGL protein | [1][2] |
| Effect on Lipid Accumulation | Diminished lipid accumulation | 50-fold decrease in lipid droplet volume | [1][2] |
| Effective Concentration/Titer | Nanomolar range | Not Applicable | [1] |
| Effect on Fatty Acid Oxidation | Not explicitly quantified | 3-fold increase in primary hepatocytes | [3] |
Table 2: In Vivo Efficacy
| Parameter | This compound (TSG-03-117) | ATGL Gene Overexpression (Adenovirus-mediated) | Source |
| Animal Model | High-fat diet mouse model | ob/ob mice and diet-induced obese (DIO) mice | [3][4] |
| Effect on Liver Triglycerides | Reduced liver weight | 65% reduction in ob/ob mice; 40% reduction in DIO mice | [3][4] |
| Dosing/Administration | 80 mg/kg p.o. for 7 days | Adenoviral vector | [3][4] |
| Observed Phenotype | Amelioration of NAFLD phenotype | Amelioration of hepatic steatosis | [4][5] |
Delving Deeper: Mechanisms of Action
The fundamental difference between these two approaches lies in their point of intervention in the ATGL lifecycle.
This compound is a small molecule designed to inhibit the E3 ubiquitin ligase, Constitutive Photomorphogenic 1 (COP1).[6][7] COP1 targets ATGL for proteasomal degradation by recognizing a "V-P" motif on the lipase.[7] By blocking this interaction, the modulator prevents the ubiquitination and subsequent degradation of ATGL, leading to an increase in its cellular concentration and, consequently, enhanced lipolytic activity.[1]
ATGL Gene Overexpression , on the other hand, directly increases the cellular pool of ATGL by introducing additional copies of the ATGL gene.[8][9] This is typically achieved using viral vectors, such as adenovirus, to deliver the gene into target cells like hepatocytes.[3][10] The increased transcription and translation of the ATGL gene lead to higher protein levels and a corresponding increase in the rate of triglyceride hydrolysis.
Visualizing the Pathways and Processes
Signaling Pathway: COP1-Mediated ATGL Degradation
Caption: COP1-mediated ubiquitination targets ATGL for proteasomal degradation.
Intervention: this compound
Caption: The modulator inhibits COP1, preventing ATGL degradation and leading to its stabilization.
Intervention: ATGL Gene Overexpression
Caption: Adenoviral delivery of the ATGL gene leads to increased ATGL protein synthesis.
Experimental Protocols: A How-To Guide
Herein are detailed methodologies for key experiments cited in the evaluation of both COP1-ATGL modulators and ATGL overexpression.
Adenovirus-Mediated ATGL Overexpression in Hepatocytes
This protocol describes the transduction of hepatocytes with an adenovirus carrying the ATGL gene to achieve overexpression.
Materials:
-
HEK293A cells for adenovirus packaging
-
Shuttle plasmid containing the ATGL gene
-
Adenoviral backbone plasmid
-
Transfection reagent
-
Primary hepatocytes or hepatocyte cell line (e.g., HepG2)
-
Culture medium and supplements
-
Cesium chloride (CsCl) for purification (optional)
Procedure:
-
Adenovirus Production: Co-transfect HEK293A cells with the ATGL shuttle plasmid and the adenoviral backbone plasmid using a suitable transfection reagent.
-
Virus Amplification: Harvest the initial viral lysate after 7-10 days and use it to infect a larger culture of HEK293A cells to amplify the viral titer.
-
Virus Purification (Optional but Recommended): Purify the adenovirus from the cell lysate using CsCl gradient ultracentrifugation.
-
Titer Determination: Determine the viral titer (plaque-forming units per ml) using a plaque assay on HEK293A cells.
-
Hepatocyte Transduction: Plate primary hepatocytes or a hepatocyte cell line. The following day, infect the cells with the adenovirus at a predetermined multiplicity of infection (MOI).
-
Gene Expression Analysis: After 48-72 hours, harvest the cells to analyze ATGL overexpression by Western blot or qPCR. Functional assays can then be performed.[10]
Co-Immunoprecipitation (Co-IP) of COP1 and ATGL
This protocol is used to verify the interaction between COP1 and ATGL and to assess the disruptive effect of a COP1-ATGL modulator.
Materials:
-
Cells expressing tagged versions of COP1 (e.g., FLAG-tag) and ATGL (e.g., Myc-tag)
-
Co-IP lysis buffer
-
Antibody against one of the tags (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tagged protein (e.g., anti-FLAG for FLAG-COP1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the other tagged protein (e.g., anti-Myc for Myc-ATGL) to confirm the interaction.[11]
In Vitro Ubiquitination Assay
This assay determines if COP1 can ubiquitinate ATGL and whether a modulator can inhibit this process.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant COP1 (E3 ligase)
-
Recombinant ATGL (substrate)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, COP1, and ATGL. For the modulator experiment, pre-incubate COP1 with the modulator before adding it to the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-ATGL antibody. A ladder of higher molecular weight bands indicates polyubiquitination.[12][13]
Lipid Droplet Staining (Oil Red O and BODIPY)
These staining methods are used to visualize and quantify intracellular lipid accumulation.
Oil Red O Staining:
-
Fixation: Fix cells with 10% formalin for at least 1 hour.
-
Washing: Wash cells with water and then with 60% isopropanol (B130326).
-
Staining: Incubate the cells with a working solution of Oil Red O for 10-20 minutes.
-
Washing: Wash the cells with water to remove excess stain.
-
Visualization: Visualize the red-stained lipid droplets under a microscope. For quantification, the stain can be eluted with 100% isopropanol and the absorbance measured.[6][14]
BODIPY 493/503 Staining:
-
Cell Preparation: Culture cells on coverslips.
-
Fixation (Optional): Cells can be stained live or after fixation with 4% paraformaldehyde.
-
Staining: Incubate the cells with a working solution of BODIPY 493/503 (typically 1-2 µg/ml) for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with PBS.
-
Visualization: Mount the coverslips and visualize the green-fluorescent lipid droplets using a fluorescence microscope.[15][16]
Experimental Workflow: Evaluating a COP1-ATGL Modulator
References
- 1. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATGL has a key role in lipid droplet/adiposome degradation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. scispace.com [scispace.com]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 16. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal and Handling of COP1-ATGL Modulator 1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like COP1-ATGL modulator 1 are paramount for laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance on the safe disposal of this compound, alongside detailed experimental protocols for its use, ensuring operational integrity and building trust in safe laboratory practices.
Essential Safety and Disposal Information
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, as with any research chemical, caution and adherence to standard laboratory safety protocols are essential. The toxicological properties of this compound have not been fully investigated.
Proper Disposal Procedures:
-
Consult Local Regulations: Always consult and adhere to your institution's specific guidelines, as well as local, state, and federal regulations for chemical waste disposal.
-
Solid Waste:
-
Collect unadulterated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
For small quantities of contaminated solid materials (e.g., weighing paper, pipette tips), dispose of them in a designated solid chemical waste container.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a sealed container for chemical waste disposal.
-
Decontaminate surfaces that have come into contact with the modulator solution by scrubbing with alcohol.
-
-
Contaminated Labware:
-
Disposable labware (e.g., gloves, pipette tips) that has come into contact with the modulator should be disposed of in the designated solid chemical waste stream.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by a thorough washing with soap and water. The initial solvent rinse should be collected as chemical waste.
-
Key Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₇H₃₃N₅O₅ |
| Molecular Weight | 507.58 g/mol |
| CAS Number | 2946701-09-1 |
| Storage Temperature (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage Temperature (In Solvent) | -80°C (6 months), -20°C (1 month) |
| Effective Concentration Range | Nanomolar (nM) |
Experimental Protocols
The following are detailed methodologies for typical experiments involving this compound to investigate its effects on the COP1-ATGL signaling pathway in a cell culture setting.
A. Cell Culture and Treatment with this compound
This protocol outlines the steps for treating a relevant cell line (e.g., HepG2 human hepatoma cells) with the modulator.
-
Cell Seeding: Plate HepG2 cells in appropriate cell culture vessels (e.g., 6-well plates for protein analysis) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., in the nanomolar range). Include a vehicle control (medium with the same concentration of DMSO as the highest modulator concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
B. Western Blot Analysis of ATGL Protein Levels
This protocol is used to determine if treatment with the modulator increases the protein expression of ATGL.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ATGL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in ATGL protein levels.
C. Ubiquitination Assay
This protocol is used to assess if the modulator decreases the ubiquitination of ATGL.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing tagged versions of ATGL (e.g., HA-ATGL) and ubiquitin (e.g., His-ubiquitin). Following transfection, treat the cells with this compound as described in Protocol A.
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and then dilute the lysate.
-
Immunoprecipitation: Immunoprecipitate the tagged ATGL protein from the cell lysates using an antibody against the tag (e.g., anti-HA antibody).
-
Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot as described in Protocol B, but use an antibody against the ubiquitin tag (e.g., anti-His antibody) to detect ubiquitinated ATGL.
-
Analysis: A decrease in the high molecular weight smear of ubiquitinated ATGL in the modulator-treated samples compared to the control indicates reduced ubiquitination.
Visualizing the Molecular Pathway and Experimental Logic
To better understand the underlying biological mechanism and the experimental approach, the following diagrams are provided.
Caption: COP1-ATGL Signaling Pathway and Point of Intervention.
Caption: General Experimental Workflow for a Cell-Based Assay.
Personal protective equipment for handling COP1-ATGL modulator 1
For researchers, scientists, and drug development professionals working with COP1-ATGL modulator 1, this guide provides immediate and essential safety and logistical information. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle all research chemicals with a high degree of caution.[1][2] The toxicological properties of this compound have not been fully investigated. Therefore, minimizing exposure is the primary safety objective.
Recommended Personal Protective Equipment (PPE):
A hazard assessment should be conducted for all specific operations to determine the necessary level of protection.[3] However, the following PPE is considered the minimum requirement for handling this compound in a laboratory setting.[4][5][6]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be ANSI Z87.1 compliant.[4][5] Required at all times in the laboratory where the chemical is handled. |
| Face Shield | To be worn in addition to safety glasses or goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.[4][5][6] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves are standard for preventing skin contact.[6] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[4] Always inspect gloves for tears or degradation before use and wash hands after removal. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended to protect clothing and skin from potential splashes.[5][6] |
| Closed-Toe Shoes | Required to prevent foot injuries from spills or dropped objects.[4][6] | |
| Long Pants | Should be worn to cover exposed skin on the legs.[5] | |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. | A respirator may be necessary when working with the powder outside of a chemical fume hood or if aerosolization is possible. The type of respirator will depend on the specific hazard assessment.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receiving the shipment, carefully inspect the packaging for any signs of damage. Verify that the contents match the order and that the container is properly sealed.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area at the recommended temperature of -20°C for long-term stability.[1][7] Keep it away from direct sunlight and sources of ignition.[1]
-
Preparation and Handling:
-
During Experimentation:
-
Follow your institution's standard operating procedures and the specific experimental protocol.
-
Keep containers closed when not in use.
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Collect any unused or waste this compound in a clearly labeled, sealed container for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should also be collected in a designated chemical waste container.
-
Disposal Procedure: All waste should be disposed of in accordance with your institution's and local environmental regulations.[2] Do not pour waste down the drain or dispose of it with regular trash.[2]
Emergency Procedures
In the event of an exposure or spill, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water and soap. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Report the spill to your laboratory supervisor or environmental health and safety office.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. targetmol.com [targetmol.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. This compound - Immunomart [immunomart.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
